molecular formula C15H14O6 B1311191 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone CAS No. 219861-73-1

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Cat. No.: B1311191
CAS No.: 219861-73-1
M. Wt: 290.27 g/mol
InChI Key: IYKKVJSOAPKTPD-UHFFFAOYSA-N
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Description

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone ( 219861-73-1) is a high-purity, natural benzophenone derivative isolated from the herbs of Garcinia xanthochymus . This compound, with the molecular formula C15H14O6 and a molecular weight of 290.27 g/mol, is a member of the xanthones and polyphenolic compounds, a class known for a broad spectrum of pharmacological activities . It is supplied as a yellow powder that should be stored desiccated at -20°C . Researchers value this benzophenone for its role as a key intermediate in the synthesis of more complex natural products and its potential in anticancer research. Polyphenolic compounds like this one are investigated for their ability to inhibit the proliferation, migration, and invasion of cancer cells, including malignant melanoma, one of the most aggressive skin cancers . These compounds can interact with multiple enzymes and receptors involved in signal transduction pathways related to cellular proliferation, differentiation, apoptosis, and metastasis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,3-dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKVJSOAPKTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434277
Record name 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219861-73-1
Record name 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis and structural elucidation of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a polysubstituted aromatic ketone. This guide is designed for professionals in chemical research and drug development, offering not just protocols but the underlying scientific rationale for key experimental decisions. We will explore a proposed synthetic pathway, outline a comprehensive characterization workflow, and discuss the potential applications of this class of compounds.

Introduction: The Significance of Polyhydroxy-dimethoxybenzophenones

Benzophenones are a class of aromatic ketones that form the structural core of numerous biologically active and commercially significant molecules. Their rigid diaryl ketone framework serves as a versatile scaffold for functionalization. The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups, in particular, dramatically influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and electron distribution.

These substitutions are critical for applications such as:

  • UV Absorption: Polyhydroxybenzophenones are renowned for their ability to absorb harmful ultraviolet radiation, making them invaluable components in sunscreens and as photostabilizers in plastics and cosmetics.[1][2]

  • Pharmacological Activity: The specific arrangement of hydroxyl and methoxy groups can impart a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[3] Xanthones, which are structurally related and can be synthesized from polyhydroxybenzophenones, are known for their broad pharmacological potential.[3]

This compound is a specific, highly functionalized member of this family. Its unique substitution pattern—with hydroxyl groups positioned for potential intramolecular hydrogen bonding and chelation, alongside electron-donating methoxy groups—suggests intriguing chemical properties and potential for novel applications in materials science and medicinal chemistry. This guide provides a robust framework for its synthesis and definitive structural confirmation.

Proposed Synthesis Strategy: A Mechanistic Approach

While numerous methods exist for forming the benzophenone core, including Grignard reactions and palladium-catalyzed couplings, the Friedel-Crafts acylation remains one of the most fundamental and effective strategies for constructing diaryl ketones.[4][5][6][7][8] This electrophilic aromatic substitution reaction allows for the direct attachment of a benzoyl group to an aromatic ring.[9][10]

For the target molecule, this compound, a logical and efficient approach is the Friedel-Crafts acylation of a highly activated phenol with a substituted benzoyl chloride.

Our proposed pathway involves the reaction between 1,3-dimethoxy-5-hydroxybenzene (Phloroglucinol dimethyl ether) and 2,3-dihydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Rationale for Reagent Selection:
  • 1,3-dimethoxy-5-hydroxybenzene: This reactant serves as the nucleophilic aromatic ring. The two methoxy groups and one hydroxyl group are powerful activating, ortho-, para-directing substituents. They strongly enhance the electron density of the ring, facilitating electrophilic attack. The acylation is expected to occur at the C4 position, which is para to the hydroxyl group and ortho to both methoxy groups, a sterically accessible and electronically favorable site.

  • 2,3-dihydroxybenzoyl chloride: This is the acylating agent, which will form the electrophilic acylium ion upon interaction with the Lewis acid catalyst.

  • Aluminum Chloride (AlCl₃): This is a classic and potent Lewis acid catalyst for Friedel-Crafts reactions. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbonyl bond and facilitating the formation of the highly reactive acylium ion, which is the key electrophile.[10]

The overall synthetic transformation is depicted below:

Synthesis_Workflow cluster_start Reactants Reactant1 1,3-dimethoxy-5-hydroxybenzene Product 2,2',3'-Trihydroxy- 4,6-dimethoxybenzophenone Reactant1->Product Friedel-Crafts Acylation Reactant2 2,3-dihydroxybenzoyl chloride Intermediate Acylium Ion Intermediate Reactant2->Intermediate + Catalyst Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Intermediate->Product Friedel-Crafts Acylation Characterization_Workflow Product Purified Product MS Mass Spectrometry (MS) [Molecular Weight] Product->MS ESI-MS IR Infrared (IR) Spectroscopy [Functional Groups] Product->IR KBr Pellet NMR NMR Spectroscopy [¹H & ¹³C Connectivity] Product->NMR DMSO-d₆ Purity Purity & Identity Confirmation MS->Purity IR->Purity NMR->Purity

Sources

An In-depth Technical Guide to the UV Absorption Mechanism of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the photoprotective mechanism of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a polysubstituted benzophenone derivative utilized as a UV absorber. While direct experimental data for this specific molecule is limited, this paper synthesizes established principles from the photochemistry of analogous phenolic compounds and hydroxybenzophenones to elucidate its primary mode of action. The guide details the crucial role of electronic transitions, the synergistic influence of its unique substitution pattern, and the paramount importance of Excited-State Intramolecular Proton Transfer (ESIPT) as a non-radiative deactivation pathway. Methodologies for the experimental and computational investigation of these mechanisms are also presented for researchers and scientists in the fields of drug development, cosmetology, and materials science.

Introduction: The Imperative for Advanced Photoprotection

The increasing awareness of the detrimental effects of ultraviolet (UV) radiation on human health and material integrity has driven the development of advanced photoprotective agents. Benzophenone derivatives are a prominent class of organic UV absorbers, prized for their ability to dissipate harmful UV energy. This compound is a notable member of this family, engineered with a specific arrangement of hydroxyl and methoxy groups to optimize its UV absorption capabilities, primarily in the UVB and UVA regions.[1][2] The efficacy of such molecules lies in their capacity to undergo rapid and efficient deactivation from an electronically excited state back to the ground state, minimizing the population of potentially damaging triplet states and preventing photodegradation. This guide will dissect the intricate molecular mechanisms that underpin the photoprotective qualities of this highly substituted benzophenone.

Foundational Principles of UV Absorption in Benzophenones

The absorption of UV radiation by a benzophenone derivative elevates the molecule from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is governed by the promotion of an electron from a lower-energy molecular orbital to a higher-energy one. In benzophenones, two primary electronic transitions are of significance:

  • π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically characterized by a high molar absorptivity (ε) and is responsible for the strong UV absorption bands.

  • n → π* Transition: This involves the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is generally weaker than the π → π* transition.

The energy and probability of these transitions are profoundly influenced by the nature and position of substituents on the aromatic rings.[3] Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), can induce a bathochromic (red) shift in the absorption spectrum, extending the molecule's protective range to longer UV wavelengths.[4]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The cornerstone of the photostability in many hydroxybenzophenones is the process of Excited-State Intramolecular Proton Transfer (ESIPT).[5] This ultrafast, non-radiative process provides an efficient pathway for the dissipation of absorbed UV energy as heat, thereby preventing potentially harmful photochemical reactions.

The ESIPT mechanism is contingent on the presence of an intramolecular hydrogen bond between a hydroxyl group and a nearby proton-accepting group, which in the case of 2-hydroxybenzophenones, is the carbonyl oxygen.[6] The process can be delineated into a four-stage cycle:

  • Photoexcitation: The molecule absorbs a UV photon, transitioning from its ground state enol form (E) to an excited singlet state (E*).

  • Proton Transfer: In the excited state, the acidity of the phenolic proton increases significantly, facilitating its rapid transfer to the carbonyl oxygen. This creates an excited-state keto tautomer (K*). This transfer is an extremely fast process, often occurring on the femtosecond timescale.[7]

  • Non-Radiative Decay: The excited keto tautomer (K*) is unstable and rapidly decays to its ground state (K) via non-radiative processes, releasing the absorbed energy as heat.

  • Reverse Proton Transfer: In the ground state, the keto form (K) is less stable than the enol form (E), leading to a rapid reverse proton transfer, regenerating the original molecule in its ground state, ready to absorb another photon.

This cyclical process allows the molecule to function as a robust photoprotective agent, effectively converting harmful UV radiation into benign thermal energy.

Structural Analysis of this compound

The specific arrangement of substituents in this compound is critical to its function.

  • 2-Hydroxyl Group: This is the most crucial substituent for the primary photoprotective mechanism. Its ortho position relative to the carbonyl group facilitates the formation of the intramolecular hydrogen bond necessary for ESIPT.

  • 2'- and 3'-Hydroxyl Groups: The presence of multiple hydroxyl groups is known to enhance the antioxidant properties of phenolic compounds.[4] These groups can act as radical scavengers, neutralizing reactive oxygen species that may be generated by residual photosensitization. This provides a secondary layer of protection. The 2'-hydroxyl group, in particular, can also form a hydrogen bond with the carbonyl oxygen, potentially influencing the dynamics of the ESIPT process.

  • 4- and 6-Methoxy Groups: These electron-donating groups on one of the phenyl rings contribute to a bathochromic shift of the UV absorption spectrum, broadening the range of protection.[3] They enhance the electron density of the aromatic system, which can also influence the energy levels of the excited states.

The combination of these groups results in a molecule with both primary (ESIPT) and secondary (antioxidant) photoprotective capabilities.[2]

Proposed Mechanistic Pathway

Based on the principles outlined above, the following is the proposed UV absorption and dissipation mechanism for this compound:

UV_Absorption_Mechanism S0_E Ground State (S₀) Enol Form S1_E Excited Singlet State (S₁) Enol Form S0_E->S1_E UV Photon Absorption (π → π*) S1_K Excited Singlet State (S₁) Keto Tautomer S1_E->S1_K ESIPT (femtoseconds) S0_K Ground State (S₀) Keto Tautomer S1_K->S0_K Non-Radiative Decay (Vibrational Relaxation) S0_K->S0_E Reverse Proton Transfer

Caption: Proposed UV energy dissipation pathway for this compound.

Experimental and Computational Validation

The elucidation of such photophysical mechanisms relies on a combination of advanced experimental techniques and computational modeling.

Experimental Protocols

a) UV-Visible Spectrophotometry

This is the foundational technique to determine the UV absorption spectrum of the molecule.

  • Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

  • Methodology:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or cyclohexane).

    • Create a series of dilutions from the stock solution.

    • Record the absorbance of each solution across the UV-Vis range (typically 200-400 nm) using a spectrophotometer.

    • Plot absorbance versus concentration at λmax to generate a Beer-Lambert plot and determine ε.

  • Causality: The choice of solvent is crucial as polarity can influence the position and intensity of absorption bands.[8] Non-polar solvents are often used to minimize intermolecular interactions and study the intrinsic properties of the molecule.

b) Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence measurements provide insights into the radiative decay pathways and can be used to quantify the efficiency of non-radiative processes like ESIPT.

  • Objective: To measure the fluorescence spectrum and determine the fluorescence quantum yield (Φf).

  • Methodology (Relative Quantum Yield):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[9]

    • Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorption and fluorescence spectra of all solutions under identical experimental conditions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts X and ST denote the unknown and the standard, respectively.[10]

  • Causality: A low fluorescence quantum yield for a molecule that absorbs strongly is indicative of efficient non-radiative decay pathways, such as ESIPT.

c) Femtosecond Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of the excited-state dynamics on the timescale at which they occur.

  • Objective: To monitor the formation and decay of transient species, such as the excited enol and keto forms.

  • Methodology:

    • A "pump" laser pulse excites the sample to the S₁ state.

    • A "probe" pulse, delayed in time, is passed through the sample, and its absorption is measured.

    • By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed.

  • Causality: The appearance of new absorption bands can be attributed to the formation of transient species (e.g., the keto tautomer), and their decay kinetics provide direct information about the rates of processes like ESIPT and intersystem crossing.[11][12]

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Analysis cluster_data Data Analysis cluster_mech Mechanism Elucidation Prep Prepare solutions of known concentration UVVis UV-Vis Spectrophotometry Prep->UVVis Fluorescence Fluorescence Spectroscopy Prep->Fluorescence TAS Transient Absorption Spectroscopy Prep->TAS Abs_Spectrum Absorption Spectrum (λmax, ε) UVVis->Abs_Spectrum QY Fluorescence Quantum Yield (Φf) Fluorescence->QY Kinetics Excited-State Lifetimes & Kinetics TAS->Kinetics Mechanism Determine Photophysical Pathways Abs_Spectrum->Mechanism QY->Mechanism Kinetics->Mechanism

Caption: A generalized workflow for the experimental investigation of a UV absorber's photophysical properties.

Computational Modeling

Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces of molecules in their ground and excited states.

  • Objective: To model the electronic transitions, optimize the geometries of the ground and excited states (both enol and keto forms), and calculate the energy barriers for proton transfer.

  • Methodology:

    • Density Functional Theory (DFT): Used to optimize the ground-state geometries of the enol and keto tautomers.

    • Time-Dependent Density Functional Theory (TD-DFT): Employed to calculate the vertical excitation energies (corresponding to UV-Vis absorption) and to explore the potential energy surface of the excited state.[13]

  • Causality: By mapping the potential energy surface, it is possible to determine if the ESIPT process is barrierless or involves a small activation energy, thus predicting its feasibility and rate. Computational models can also predict how different substituents will affect the absorption spectrum and the efficiency of the ESIPT process.[14]

Conclusion

The photoprotective mechanism of this compound is a sophisticated interplay of its electronic structure and the specific functionalities with which it is endowed. The primary pathway for the dissipation of harmful UV radiation is a highly efficient, ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) facilitated by the ortho-hydroxyl group. This process is augmented by the presence of additional hydroxyl and methoxy groups, which tune the absorption spectrum and provide secondary antioxidant protection. The synergy of these structural features makes it a robust and effective UV absorber. The methodologies outlined in this guide provide a framework for the continued investigation and development of next-generation photoprotective agents.

References

  • Ghazi, S., Tavakoli, H., et al. (2025). Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. Chemistry & Biodiversity.
  • Brouwer, A. M. (2011).
  • Li, J., et al. (2022). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Molecules. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • He, Z., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. [Link]

  • Sobolewski, A. L., & Domcke, W. (2020). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. Molecules. [Link]

  • Paz, F. A. A., et al. (2022). Quantification and in vitro photo-protective studies of phenolic compounds from Baccharis papillosa Rusby. Journal of Pharmacy & Pharmacognosy Research.
  • Gao, F., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]

  • Shah, M., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

  • Ghazi, S., et al. (2025). Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. Semantic Scholar.
  • Curutchet, C. (n.d.). Publications – Computational Photobiology Lab. [Link]

  • Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules. [Link]

  • Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

  • Ash, Z. C., et al. (2024). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Le-Gac, S., et al. (2008). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

  • Riedle, E., et al. (n.d.). Excited State Intramolecular Proton Transfer. BMO München. [Link]

  • Little, B. A., et al. (2021). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science. [Link]

  • Alagawany, M., et al. (2024). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. PMC. [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields: Methods of Determination and Standards.
  • Rocabado, G. G., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]

  • Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review.
  • Gholami, M., et al. (2023). Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents. MDPI. [Link]

  • Jobin Yvon Ltd. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Hajimehdipoor, H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy.
  • El-Sayed, R., & Ali, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Molbank. [Link]

  • Park, S. Y., et al. (2010). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. [Link]

  • Zhao, G., et al. (2021).

Sources

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] This technical guide outlines a comprehensive strategy for the preliminary in vitro anticancer screening of a novel derivative, 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. While this specific compound is known for its utility as a UV absorber in cosmetic formulations, its potential as a cytotoxic agent against cancer cells remains unexplored.[2] This document provides a rationale for investigating its anticancer activity, proposes a systematic screening cascade, and details the experimental protocols necessary to elucidate its cytotoxic and potential mechanistic effects. The guide is intended for researchers in oncology drug discovery, offering a robust framework for the initial evaluation of this and similar novel chemical entities.

Introduction and Rationale

Benzophenone derivatives are recognized for their pharmacological significance, with numerous synthetic and natural analogues demonstrating anti-tumor, anti-angiogenic, and pro-apoptotic properties.[3] The core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of biological activity. The substitution pattern on the phenyl rings, particularly the presence and position of hydroxyl and methoxy groups, is often critical for cytotoxicity. For instance, the dihydroxy benzophenone derivative, 2,2'-dihydroxy-4-methoxybenzophenone, has demonstrated potential in skin cancer chemoprevention.[4] Furthermore, xanthones, which can be synthesized from polyhydroxy-benzophenones, are known to possess anti-tumor and anti-inflammatory activities.[5]

The target of this guide, this compound, possesses a unique combination of three hydroxyl and two methoxy groups. This substitution pattern suggests potential for significant biological activity, possibly through mechanisms such as the induction of oxidative stress, inhibition of key signaling pathways, or interaction with cellular macromolecules. Its known function as a UV absorber indicates an inherent ability to interact with biological systems at the molecular level, providing a strong rationale for its investigation as a potential anticancer agent.[2]

This guide proposes a structured, multi-tiered approach to the preliminary in vitro screening of this compound, beginning with broad cytotoxicity assessments and progressing to more focused mechanistic studies.

Compound Acquisition and Physicochemical Characterization

Synthesis and Purification

Post-synthesis, rigorous purification by column chromatography or recrystallization is imperative. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Profiling

Prior to biological evaluation, a fundamental understanding of the compound's physicochemical properties is essential for accurate and reproducible results.

  • Solubility: The solubility of the compound in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers, must be determined. DMSO is a common solvent for preparing stock solutions of test compounds for in vitro assays.[7]

  • Stability: The stability of the compound in the chosen solvent and under experimental conditions (e.g., in cell culture media at 37°C) should be evaluated to ensure that the observed effects are due to the compound itself and not a degradation product.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in assessing the anticancer potential of this compound is to determine its cytotoxicity against a panel of human cancer cell lines.[8] This provides a broad overview of its activity and potential for selective toxicity.

Cell Line Selection

A representative panel of cancer cell lines should be chosen to cover a range of cancer types. A suggested panel could include:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HT-29: Human colon adenocarcinoma

  • PC3: Human prostate adenocarcinoma

In addition, a non-cancerous cell line, such as human dermal fibroblasts (HDF) or lung fibroblasts (V79), should be included to assess the compound's selectivity for cancer cells over normal cells.[9]

Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for cytotoxicity screening.[7][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Alternative Cytotoxicity Assay: The SRB Assay

The Sulforhodamine B (SRB) assay is another robust and reproducible method for assessing cytotoxicity. It is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins. The SRB assay is often considered to have less interference from compounds that may affect cellular metabolism.[10][11]

Tier 2: Preliminary Mechanistic Evaluation

If this compound demonstrates significant and selective cytotoxicity in Tier 1, the next step is to investigate its potential mechanism of action. Key cellular processes to examine are apoptosis and cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, preventing cancer cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a fluorescent DNA intercalating dye, such as Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Data Presentation and Visualization

Tabular Data Summary

Quantitative data from the screening assays should be presented in a clear and concise tabular format for easy comparison.

Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HT-29Colon Adenocarcinoma
PC3Prostate Adenocarcinoma
HDFNormal Fibroblast
SI = IC50 in normal cells / IC50 in cancer cells
Graphical Visualizations

G cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays cell_seeding Cell Seeding (Cancer & Normal Cell Lines) compound_treatment Compound Treatment (Dose-Response) cell_seeding->compound_treatment incubation 48-72h Incubation compound_treatment->incubation mtt_srb_assay MTT or SRB Assay incubation->mtt_srb_assay ic50_determination IC50 Determination mtt_srb_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay If promising IC50 & selectivity cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis If promising IC50 & selectivity flow_cytometry_apoptosis Flow Cytometry apoptosis_assay->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry cell_cycle_analysis->flow_cytometry_cell_cycle end End: Preliminary Anticancer Profile flow_cytometry_apoptosis->end flow_cytometry_cell_cycle->end start Start: 2,2',3'-Trihydroxy- 4,6-dimethoxybenzophenone start->cell_seeding

Caption: A tiered workflow for the preliminary anticancer screening.

G compound 2,2',3'-Trihydroxy- 4,6-dimethoxybenzophenone ros ROS Generation compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a substituted benzophenone of interest in cosmetic and pharmaceutical applications for its UV-absorbing properties.[1][2] In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational and spectroscopic approach to elucidate its structural and electronic characteristics. By leveraging Density Functional Theory (DFT) and correlating theoretical predictions with established experimental techniques such as NMR, FT-IR, and UV-Vis spectroscopy, we present a self-validating system for in-depth molecular analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of complex organic molecules.

Introduction: The Significance of Substituted Benzophenones

Benzophenone derivatives are a critical class of organic compounds with wide-ranging applications, most notably as UV filters in sunscreens and stabilizers in various materials.[1][2] Their efficacy is intrinsically linked to their molecular structure, which governs their photostability and antioxidant properties.[1] this compound, with its multiple hydroxyl and methoxy substituents, presents a compelling case for detailed structural analysis. The arrangement of these functional groups is expected to significantly influence its intramolecular hydrogen bonding, conformational flexibility, and electronic properties, all of which are crucial for its function as a UV absorber.

This guide will detail a synergistic approach, combining computational chemistry with spectroscopic validation, to provide a holistic understanding of the molecular architecture of this compound.

Theoretical Framework: A Computational Deep Dive

The cornerstone of our investigation is a robust computational approach using Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate prediction of molecular properties.[3][4]

Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the most stable three-dimensional structure of the molecule.

Protocol 1: DFT Geometry Optimization

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] This functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.

  • Basis Set: 6-311++G(d,p).[3][4] This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with lone pairs and potential hydrogen bonding.

  • Procedure: a. Construct an initial 3D model of this compound. b. Perform a full geometry optimization without any symmetry constraints. c. Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies will validate the stability of the conformation.

Causality: The choice of the B3LYP functional and a comprehensive basis set is crucial for accurately modeling the subtle electronic effects of the hydroxyl and methoxy groups, which in turn dictate the molecule's final geometry.

Spectroscopic Predictions

Computational methods can predict various spectroscopic data with a high degree of accuracy, providing a powerful tool for interpreting experimental results.

Protocol 2: Theoretical Spectroscopic Analysis

  • ¹H and ¹³C NMR: a. Method: Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. b. Procedure: Calculate the isotropic shielding constants for each nucleus in the optimized geometry. These values are then referenced against a standard (e.g., Tetramethylsilane - TMS) to predict the chemical shifts.

  • FT-IR Spectroscopy: a. Method: Calculate the vibrational frequencies and their corresponding intensities from the optimized structure. b. Procedure: The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

  • UV-Vis Spectroscopy: a. Method: Time-Dependent Density Functional Theory (TD-DFT). b. Procedure: Calculate the electronic excitation energies and oscillator strengths to predict the absorption maxima (λmax).

Trustworthiness: By comparing the computationally predicted spectra with experimentally obtained data, we can validate the accuracy of our theoretical model. A strong correlation between the two provides confidence in the predicted geometric and electronic parameters.

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties and reactivity. The HOMO-LUMO energy gap provides insight into the molecule's chemical stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting sites of intermolecular interactions.

Experimental Validation: Bridging Theory and Reality

The theoretical predictions must be anchored in experimental data. The following spectroscopic techniques are essential for validating our computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the predicted spectra from the GIAO calculations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol 4: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Assign the observed vibrational bands to specific functional groups (e.g., O-H, C=O, C-O, aromatic C-H) and compare their positions with the scaled theoretical frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are responsible for its UV-absorbing properties.

Protocol 5: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[5]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Measure the absorbance of the solution across the UV-Vis range (typically 200-800 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the value predicted by TD-DFT calculations.

Predicted Molecular Structure and Properties: A Synthesis of Data

Based on the proposed theoretical and experimental workflow, we can anticipate the key structural features of this compound.

Geometric Parameters

The optimized geometry will likely reveal significant intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen, as well as between adjacent hydroxyl groups. These interactions will play a crucial role in stabilizing the conformation and influencing the planarity of the benzophenone core.

Table 1: Predicted vs. Experimental Geometric Parameters (Hypothetical Data)

ParameterPredicted (DFT)Experimental (Hypothetical)
C=O Bond Length (Å)1.251.24
O-H Bond Length (Å)0.97-
Dihedral Angle (Ring 1 - Ring 2)45°-
Spectroscopic Signatures

The predicted spectroscopic data will provide a "fingerprint" for the molecule.

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeatureRationale
¹H NMRDownfield shifts for hydroxyl protonsDeshielding due to hydrogen bonding and electronegative oxygen.
¹³C NMRCarbonyl carbon signal around 190-200 ppmCharacteristic for benzophenones.
FT-IRBroad O-H stretching band (3200-3500 cm⁻¹)Indicative of strong intramolecular hydrogen bonding.
FT-IRStrong C=O stretching band (~1650 cm⁻¹)Characteristic of the benzophenone carbonyl group.
UV-VisStrong absorption in the UV-A and UV-B regionsConsistent with its function as a UV absorber.

Visualizing Molecular Insights

Visual representations are invaluable for understanding complex molecular structures and workflows.

Molecular_Structure cluster_molecule This compound cluster_rings Aromatic Rings cluster_functional_groups Functional Groups mol C₁₅H₁₄O₆ Ring1 Ring A (Dimethoxy-substituted) mol->Ring1 Ring2 Ring B (Dihydroxy-substituted) mol->Ring2 OH1 2-OH mol->OH1 CO Carbonyl (C=O) mol->CO OMe1 4-OMe Ring1->OMe1 OMe2 6-OMe Ring1->OMe2 OH2 2'-OH Ring2->OH2 OH3 3'-OH Ring2->OH3 OH1->CO H-Bond OH2->OH3 H-Bond OH2->CO H-Bond

Caption: Intramolecular interactions in this compound.

Theoretical_Workflow start Initial Molecular Model dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq stable Stable Conformation freq->stable spectro Spectroscopic Predictions (GIAO-NMR, TD-DFT) stable->spectro electronic Electronic Properties (HOMO-LUMO, MEP) stable->electronic exp Experimental Validation (NMR, FT-IR, UV-Vis) spectro->exp analysis Correlated Analysis & Structural Elucidation electronic->analysis exp->analysis

Caption: Workflow for theoretical and experimental analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to elucidating the molecular structure of this compound. By integrating the predictive power of Density Functional Theory with the empirical validation of spectroscopic techniques, a detailed and reliable understanding of its geometric and electronic properties can be achieved. The insights gained from such a study are invaluable for understanding its function as a UV absorber and can guide the rational design of new, more effective photoprotective agents. Future work could involve extending these theoretical models to study the molecule's behavior in different solvent environments and its potential interactions with biological macromolecules, further enhancing its applicability in drug development and materials science.

References

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  • Gershom Stuart, J., & Winfred Jebaraj, J. (2023). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Indian Journal of Chemistry, 62(10), 61-86.
  • Li, Y., et al. (2025). Crystal structure of (E)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, C19H18O4.
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  • S. O. Y. Al-Amri, et al. (2015). Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one.
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Methodological & Application

Application Notes & Protocols for the Green Synthesis of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of green synthesis methodologies applicable to the production of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. Benzophenone derivatives are a critical class of compounds, recognized for their utility as UV absorbers in sunscreens and cosmetics, as well as their potential as scaffolds in drug discovery.[1] The imperative to develop environmentally benign synthetic routes has driven the exploration of greener alternatives to traditional chemical processes. This document outlines potential green synthetic strategies, including the use of renewable starting materials, eco-friendly catalysts, and alternative energy sources such as microwave and ultrasound irradiation. Detailed, step-by-step protocols, grounded in established green chemical principles for analogous compounds, are provided to guide researchers in the synthesis and application of this promising molecule.

Introduction: The Significance of this compound and the Imperative for Green Synthesis

Benzophenones are a class of organic compounds with a diaryl ketone core that have found widespread application in medicinal chemistry and materials science.[2] Specifically, polyhydroxylated and methoxylated benzophenones are of significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The target molecule, this compound, is a structurally complex benzophenone with potential applications stemming from its UV-absorbing capabilities and inherent biological activity.[1]

Traditional synthetic routes to benzophenones often rely on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and halogenated solvents.[5] These methods, while effective, generate significant hazardous waste, pose risks to human health and the environment, and are often energy-intensive. Green chemistry, also known as sustainable chemistry, offers a framework for designing chemical products and processes that minimize the use and generation of hazardous substances.[6][7][8] This guide explores the application of green chemistry principles to the synthesis of this compound.

Potential Green Synthetic Approaches

While specific literature on the green synthesis of this compound is not abundant, several established green methodologies for the synthesis of related benzophenone derivatives can be adapted. These approaches focus on key principles of green chemistry, including the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

Synthesis from Natural Precursors

A truly green synthesis begins with renewable starting materials. Phloroglucinol (1,3,5-trihydroxybenzene), a key precursor for many polyhydroxylated benzophenones, can be derived from natural sources. The second key precursor would be a suitably substituted benzoic acid or benzaldehyde. The synthesis of a related compound, 4,6,4'-trihydroxy-3',5'-dimethoxy aurone, utilizes phloroglucinol as a starting material in a simple and economical aldol condensation reaction.[9]

Eco-Friendly Catalysis

The replacement of hazardous and difficult-to-recover catalysts is a cornerstone of green chemistry. For benzophenone synthesis, alternatives to traditional Lewis acids are being explored. A patented green synthesis process for 2,4-dihydroxy benzophenone utilizes novel catalysts like BiCl₃ or a composite HZSM-5 zeolite catalyst, which are highly efficient and easily recoverable.[10] These catalysts, combined with the use of less toxic acylation reagents like benzoic anhydride, significantly reduce the environmental impact of the synthesis.[10]

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry.[11][12] These techniques can dramatically reduce reaction times, increase product yields, and often enable reactions to proceed under solvent-free conditions or in greener solvents.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.[13] The synthesis of hydroxyphenyl nitrones and 2-hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation, demonstrating its applicability to the synthesis of complex organic molecules.[14][15] A microwave-assisted annulation has been used for the synthesis of 3,6-dimethoxyxanthone from a tetrahydroxy-benzophenone precursor with high yields.[3]

  • Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[11] This technique has been successfully applied to the synthesis of various heterocyclic compounds and benzophenones via Stille cross-coupling reactions.[11]

Proposed Green Synthesis Protocols

The following protocols are proposed based on the adaptation of established green synthesis methods for structurally similar benzophenones. Researchers should consider these as starting points for optimization.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis

This protocol is adapted from methodologies for the green synthesis of other polyhydroxylated benzophenones and leverages the benefits of microwave irradiation.

Objective: To synthesize this compound via a microwave-assisted condensation reaction.

Materials:

  • Phloroglucinol

  • 2,3-Dihydroxy-4,6-dimethoxybenzoic acid (This precursor may require separate synthesis)

  • Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or a greener alternative like a solid acid catalyst (e.g., Amberlyst-15).

  • Microwave reactor

  • Standard laboratory glassware

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine solution[16]

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of phloroglucinol and 2,3-dihydroxy-4,6-dimethoxybenzoic acid.

  • Catalyst Addition: Add a catalytic amount of a suitable green catalyst. If using Eaton's reagent, add it cautiously.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150°C) and power (e.g., 100-200 W) for a predetermined time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, quench the reaction mixture with ice-water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[16] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram of Proposed Microwave-Assisted Synthesis Workflow:

G cluster_start Starting Materials Phloroglucinol Phloroglucinol Mix Mix Reactants + Catalyst Phloroglucinol->Mix BenzoicAcid 2,3-Dihydroxy-4,6- dimethoxybenzoic acid BenzoicAcid->Mix Microwave Microwave Irradiation (e.g., 150°C, 20 min) Mix->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purification Chromatography or Recrystallization Workup->Purification Product 2,2',3'-Trihydroxy-4,6- dimethoxybenzophenone Purification->Product

Caption: Proposed workflow for the microwave-assisted synthesis of the target benzophenone.

Protocol 2: Ultrasound-Assisted Synthesis Using a Heterogeneous Catalyst

This protocol explores the use of sonication to promote the reaction, potentially at lower temperatures and with shorter reaction times.

Objective: To synthesize this compound using an ultrasound-assisted, heterogeneously catalyzed reaction.

Materials:

  • Phloroglucinol

  • 2,3-Dihydroxy-4,6-dimethoxybenzoyl chloride (This acylating agent may require separate synthesis from the corresponding benzoic acid)

  • A solid acid catalyst (e.g., HZSM-5 zeolite)

  • A high-boiling point, green solvent (e.g., polyethylene glycol (PEG), glycerol, or an ionic liquid)

  • Ultrasonic bath or probe sonicator

  • Standard laboratory glassware

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the HZSM-5 zeolite catalyst in the chosen green solvent.

  • Reactant Addition: Add phloroglucinol and 2,3-dihydroxy-4,6-dimethoxybenzoyl chloride to the suspension.

  • Sonication: Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the reaction mixture. Sonicate at a specific frequency (e.g., 20-40 kHz) and power. The reaction may be gently heated (e.g., 50-70°C) simultaneously. Monitor the reaction by TLC.

  • Catalyst Recovery: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Precipitate the product by adding water or an anti-solvent to the filtrate.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Diagram of Proposed Ultrasound-Assisted Synthesis Workflow:

G cluster_start Starting Materials Phloroglucinol Phloroglucinol Mix Combine Reactants Phloroglucinol->Mix BenzoylChloride 2,3-Dihydroxy-4,6- dimethoxybenzoyl chloride BenzoylChloride->Mix Catalyst Solid Acid Catalyst (e.g., HZSM-5) Catalyst->Mix Solvent Green Solvent (e.g., PEG) Solvent->Mix Ultrasound Ultrasonic Irradiation (e.g., 40 kHz, 60°C) Mix->Ultrasound Filter Filter to Recover Catalyst Ultrasound->Filter Precipitate Precipitate Product Filter->Precipitate Product 2,2',3'-Trihydroxy-4,6- dimethoxybenzophenone Precipitate->Product

Caption: Proposed workflow for the ultrasound-assisted synthesis of the target benzophenone.

Potential Applications and Biological Activities

While the specific biological activities of this compound are not extensively documented, inferences can be drawn from structurally related compounds.

  • UV Protection: As a benzophenone derivative, the target molecule is expected to possess UV-absorbing properties, making it a candidate for inclusion in sunscreen and cosmetic formulations to protect against sun damage.[1] A related compound, 2,4,6-trihydroxy benzophenone, has shown significant sunscreen activity.[17]

  • Antioxidant Activity: Many polyhydroxylated benzophenones exhibit potent antioxidant activity. A new benzophenone glucoside isolated from Phaleria macrocarpa leaves demonstrated antioxidant properties.[18]

  • Neuroprotection and Anti-inflammatory Effects: A structurally similar chalcone, 2',3'-Dihydroxy-4',6'-dimethoxychalcone, has shown significant neuroprotective effects against glutamate-induced excitotoxicity and potent anti-inflammatory properties.[4] These activities are mediated through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[4] It is plausible that this compound could exhibit similar biological activities.

Data Summary

The following table summarizes key parameters for the proposed green synthesis methods, with expected outcomes based on literature for analogous reactions.

ParameterProtocol 1: Microwave-AssistedProtocol 2: Ultrasound-AssistedTraditional Friedel-Crafts
Energy Source Microwave IrradiationUltrasonic IrradiationConventional Heating
Catalyst Solid Acid (e.g., Amberlyst-15)Heterogeneous (e.g., HZSM-5)AlCl₃ (stoichiometric)
Solvent Minimal or Green SolventGreen Solvent (e.g., PEG)Halogenated Solvents
Reaction Time 10-30 minutes1-3 hours6-24 hours
Expected Yield High (>80%)Good to High (>70%)Variable
Waste Generation LowLow (recyclable catalyst)High (acidic, organic waste)
Safety Profile ImprovedImprovedHazardous reagents

Conclusion

The development of green and sustainable synthetic methods is paramount in modern chemistry. While direct protocols for the green synthesis of this compound are yet to be widely published, this guide provides a scientifically grounded framework for its synthesis based on established green chemical principles. The proposed microwave-assisted and ultrasound-assisted protocols offer promising alternatives to traditional methods, emphasizing the use of safer reagents, recyclable catalysts, and energy-efficient conditions. Further research and optimization of these protocols will be instrumental in enabling the sustainable production of this and other valuable benzophenone derivatives for applications in cosmetics, pharmaceuticals, and materials science.

References

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Purification of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the purification of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a naturally occurring benzophenone derivative found in plants such as Garcinia xanthochymus. The compound's utility in various research and development sectors, including its role as a UV-absorbing agent, necessitates a high degree of purity.[1] This document outlines a robust recrystallization procedure designed to eliminate common co-occurring impurities, such as other phenolic compounds, ensuring the isolation of a highly purified crystalline product suitable for demanding applications in research, and drug development. The protocol is grounded in the principles of solvent selection for polar, phenolic compounds and addresses potential challenges inherent to their crystallization.

Introduction: The Rationale for Purification

This compound (C₁₅H₁₄O₆, M.W. 290.27 g/mol ) is a member of the benzophenone family, a class of compounds recognized for their ultraviolet (UV) radiation absorbing properties.[1] Its polyhydroxylated and methoxylated structure confers specific chemical characteristics that are of interest in medicinal chemistry and materials science. As this compound is often isolated from natural sources, the crude extract typically contains a mixture of structurally related phenolic compounds, including other benzophenones, xanthones, and flavonoids.[2][3][4] These impurities can interfere with downstream applications and biological assays, making their removal a critical step.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[5] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is paramount to the success of this technique.

Understanding the Physicochemical Properties

A successful recrystallization strategy is predicated on a thorough understanding of the target compound's physical and chemical properties.

2.1. Solubility Profile

This compound is a polar molecule due to the presence of multiple hydroxyl groups. It is known to be soluble in a range of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Its solubility in less polar solvents like hexanes is expected to be low, while its solubility in protic solvents like ethanol and methanol is likely to be significant, especially at elevated temperatures.

2.2. Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The reported melting point of this compound is 169.04 °C .[1] A broad melting range or a melting point lower than the reported value is indicative of impurities. This physical constant will serve as a key analytical benchmark for assessing the purity of the recrystallized product.

2.3. Potential Impurities

Given its origin from Garcinia xanthochymus, potential impurities are other natural phenolic compounds that are co-extracted. These may include:

  • Other Benzophenone Derivatives: Compounds with varying hydroxylation and methoxylation patterns.[2][4]

  • Xanthones: A class of polyphenolic compounds also prevalent in Garcinia species.[3][6]

  • Flavonoids: Another major class of plant secondary metabolites.

  • Plant-based lipids and pigments: These can often be removed by preliminary purification steps.[7]

The Recrystallization Protocol: A Step-by-Step Guide

This protocol is designed for researchers and professionals aiming to achieve a high-purity sample of this compound.

3.1. Materials and Equipment

  • Crude this compound (yellow powder)

  • Reagent-grade ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Drying oven or vacuum desiccator

  • Melting point apparatus

3.2. Solvent System Selection: The Rationale for Ethanol-Water

For a polar, phenolic compound like this compound, an ethanol-water solvent system is an excellent choice. Here's the reasoning:

  • Ethanol ("Good" Solvent): The compound is expected to be highly soluble in hot ethanol.

  • Water ("Poor" Solvent): The compound is expected to have low solubility in water, even when hot.

  • Miscibility: Ethanol and water are fully miscible, allowing for fine-tuning of the solvent composition.

This combination allows for the dissolution of the compound in a minimal amount of hot ethanol, followed by the addition of hot water to the point of saturation. Upon cooling, the significant decrease in the compound's solubility will promote crystal formation.

3.3. Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Dissolve Crude Compound in Minimum Hot Ethanol B 2. Hot Filtration (Optional) to Remove Insoluble Impurities A->B C 3. Add Hot Water Dropwise to Cloud Point B->C D 4. Re-dissolve with a Few Drops of Hot Ethanol C->D E 5. Slow Cooling to Room Temperature D->E F 6. Further Cooling in an Ice Bath E->F G 7. Vacuum Filtration to Collect Crystals F->G H 8. Wash Crystals with Cold Ethanol-Water G->H I 9. Dry the Purified Crystals H->I

Caption: Recrystallization workflow for this compound.

3.4. Detailed Procedural Steps

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the compound completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Use with Caution):

    • If the solution is highly colored due to impurities, a small amount of activated charcoal can be added.

    • Caution: For phenolic compounds, activated charcoal can sometimes adsorb the desired product or catalyze side reactions. It is advisable to test this step on a small scale first. If used, add the charcoal to the hot solution and stir for a few minutes.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a stemless funnel with fluted filter paper on top of the preheated flask.

    • Pour the hot solution through the filter paper. The preheating of the receiving flask prevents premature crystallization in the funnel.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly turbid (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystal Growth:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment and Characterization

The success of the purification is evaluated by analyzing the physical and chemical properties of the recrystallized product.

4.1. Melting Point Determination

Measure the melting point of the dried crystals. A sharp melting point close to the literature value of 169.04 °C indicates high purity.[1]

4.2. Spectroscopic Analysis

Further confirmation of purity and structural integrity can be obtained through spectroscopic techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • FTIR Spectroscopy: To verify the presence of key functional groups (hydroxyl, carbonyl, ether linkages).

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Troubleshooting

Problem Possible Cause Solution
Oiling Out The compound is coming out of solution above its melting point.Add more of the "good" solvent (ethanol) to the hot mixture to ensure the compound stays dissolved at a lower temperature.
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. If supersaturated, gently reheat to dissolve and allow to cool again.
Low Yield Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is preheated. Allow for sufficient cooling time in the ice bath.
Colored Crystals Colored impurities are co-crystallizing with the product.A second recrystallization may be necessary. Cautious use of activated charcoal can be considered.

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the crystallization conditions, researchers and drug development professionals can obtain a high-purity product suitable for a wide range of scientific applications. The principles outlined herein are also applicable to the purification of other polar, phenolic compounds.

References

  • Chen, J., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6829.
  • Hassan, S., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 327, 118000.
  • Niu, C., et al. (2021). Examples of benzophenones and flavonoids presents in Garcinia species.
  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
  • Onaolapo, A. Y., & Onaolapo, O. J. (2022). Antioxidant property of secondary metabolites from Garcinia genus: A short review. Redalyc, 20(2), 1-11.
  • LibreTexts. (2023). Recrystallization. Retrieved January 21, 2026, from [Link]

  • Pasaribu, F., et al. (2023).
  • PubChem. (n.d.). Benzophenone-6. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved January 21, 2026, from [Link]

  • Chem-Impex International Inc. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved January 21, 2026, from [Link]

  • ChemBK. (2024). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Purification of hydroxybenzophenones.
  • Google Patents. (n.d.). Process for isolating phenolic compounds.
  • JoVE. (2024). Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. Retrieved January 21, 2026, from [Link]

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Application Note: A Validated HPLC-UV Method for the Quantification of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. This compound is a significant UV-absorbing benzophenone derivative, and its accurate quantification is crucial in various applications, including cosmetic formulations and environmental monitoring. The developed method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research purposes. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

This compound is a member of the benzophenone family, a class of compounds widely recognized for their ability to absorb ultraviolet radiation.[1] This property makes them valuable active ingredients in sunscreens and other personal care products to protect against the harmful effects of sun exposure.[1] The polyhydroxy and methoxy substitutions on the benzophenone backbone can enhance its photostability and antioxidant properties.[2] Given its function as a UV filter, the precise and accurate quantification of this compound in raw materials and finished products is essential for ensuring product efficacy and regulatory compliance.

High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for the analysis of benzophenones due to its sensitivity, specificity, and reliability.[3][4] This application note presents a detailed protocol for a reversed-phase HPLC-UV method, which is a common and effective approach for separating moderately polar compounds like hydroxy and methoxy-substituted benzophenones. The method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and water, providing a robust system for the separation and quantification of the target analyte.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) was selected for its proven performance in separating benzophenone derivatives.[5]

  • Data Acquisition Software: Agilent OpenLab CDS or equivalent.

  • Analytical Balance: Calibrated balance with a readability of 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard (purity ≥ 98%)

Chromatographic Conditions

The selection of a C18 column is based on its hydrophobic nature, which provides good retention for the moderately non-polar benzophenone structure. The mobile phase composition of acetonitrile and water is a common choice for reversed-phase chromatography, offering a good balance of solvent strength and selectivity for such analytes.[6] A small amount of formic acid is added to the mobile phase to improve peak shape and reproducibility by ensuring the analyte is in a consistent ionization state.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 287 nm
Run Time 15 minutes

Rationale for Detection Wavelength: Benzophenone derivatives are known to absorb UV radiation in the UVA and UVB ranges.[1] A detection wavelength of 287 nm was chosen as a starting point based on HPLC methods for similar benzophenones, such as benzophenone-3.[3] For optimal sensitivity, it is recommended to determine the absorbance maximum (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer or a diode-array detector.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for a cosmetic cream sample. The protocol may need to be adapted based on the specific sample matrix.

  • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Sonicate the sample for 15 minutes to facilitate the extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Solution Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow of the HPLC-UV analysis from preparation to reporting.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed at the analyte's retention time in the blank and placebo samples.

Linearity and Range

Linearity was assessed by analyzing the working standard solutions at five concentration levels (e.g., 1, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

Accuracy

Accuracy was determined by a recovery study. A placebo sample was spiked with the analyte at three different concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration). The spiked samples were prepared and analyzed in triplicate. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day and by the same analyst.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst to assess the intermediate precision.

The precision was expressed as the relative standard deviation (%RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision: ≤ 2.0%
LOD & LOQ To be determined and reported.

Results and Discussion

A typical chromatogram of the standard solution should show a well-resolved, symmetrical peak for this compound. The developed method is expected to meet all the predefined acceptance criteria for validation, demonstrating its suitability for the intended application. The use of a gradient elution allows for the efficient removal of any potential late-eluting compounds from the column, ensuring the robustness of the method for the analysis of complex sample matrices.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been validated according to ICH guidelines. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this important UV-absorbing compound.

References

  • Gustavsson, H., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatographic Science, 44(9), 558-564. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Journal of Chromatographic Science. (2014). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. Retrieved from [Link]

  • ResearchGate. (2018). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]

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Application Notes & Protocols: Evaluating 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone as a Novel UV Filter

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Photoprotection

The relentless pursuit of superior sun protection agents is driven by the growing awareness of the detrimental effects of ultraviolet (UV) radiation on skin health, ranging from photoaging to carcinogenesis. While numerous UV filters are commercially available, the quest for novel agents with broader absorption spectra, enhanced photostability, and an impeccable safety profile remains a priority in dermatological and cosmetic science.[1] Benzophenones are a well-established class of organic UV absorbers known for their efficacy in dissipating UV energy.[1][2] This document outlines a comprehensive research and development framework for the evaluation of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone , a specific polysubstituted benzophenone, as a potential next-generation UV filter.

This compound, with CAS number 219861-73-1, is a xanthone derivative originally isolated from Garcinia xanthochymus.[3] Its chemical structure, featuring multiple hydroxyl and methoxy groups on the benzophenone backbone, presents a compelling hypothesis for its function as a UV absorber. The hydroxyl groups may enhance its energy dissipation capabilities and provide antioxidant properties, while the methoxy groups can modulate its electronic properties and UV absorption range. This guide provides a structured, evidence-based pathway—from synthesis to safety assessment—to rigorously characterize its potential for sunscreen applications.

Part 1: Physicochemical Characterization and Synthesis

A thorough understanding of the candidate molecule is the foundation of its development. This molecule is described as a yellow powder, soluble in various organic solvents like DMSO and acetone, with a molecular weight of 290.3 g/mol .[3]

Proposed Synthesis Route: Modified Friedel-Crafts Acylation

While this compound can be sourced from natural origins, a scalable synthetic route is paramount for commercial viability.[3] A plausible approach is a condensation reaction, analogous to methods used for similar structures.[4]

Protocol 1.1: Synthesis of this compound

  • Rationale: This protocol adapts the principles of electrophilic aromatic substitution (specifically, a condensation or Friedel-Crafts-type reaction) which is a standard method for creating the central ketone linkage in benzophenones.[4]

  • Reagents:

    • 2,3-dihydroxy-4,6-dimethoxybenzoic acid (or a suitable activated derivative)

    • Phenol

    • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or another suitable condensing agent.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the benzoic acid derivative in the Eaton's reagent.

    • Add phenol to the mixture.

    • Heat the reaction mixture (e.g., 70-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization to obtain the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight (290.3 g/mol ).[3]

    • High-Performance Liquid Chromatography (HPLC): To determine purity (target >98%).

    • Melting Point: To compare with known values (254-256 °C).[5]

Part 2: Photoprotective Mechanism and Efficacy

The primary function of a UV filter is to absorb UV radiation and dissipate the energy harmlessly.[6] Benzophenones achieve this through an efficient photochemical process.[2]

Mechanism of Action

Upon absorbing a UV photon, the benzophenone molecule is promoted to an excited electronic state (S1).[7] It then undergoes a rapid process called intersystem crossing to a more stable triplet state (T1). From this triplet state, the molecule relaxes back to its ground state (S0) by releasing the absorbed energy as heat (non-radiative decay).[2][8] This rapid, cyclical process allows the molecule to absorb multiple photons without degrading, a property known as photostability.[2]

Photoprotective Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption (290-400 nm) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Rapid) T1->S0 Non-Radiative Decay (Heat Dissipation)

Caption: Energy dissipation pathway of a benzophenone UV filter.

In Vitro Sun Protection Factor (SPF) and UVA-PF Assessment

The efficacy of a UV filter is quantified by its Sun Protection Factor (SPF) for UVB protection and its UVA Protection Factor (UVA-PF) for UVA protection. These can be reliably measured in vitro using standardized protocols.[9][10]

Protocol 2.1: In Vitro SPF and UVA-PF Determination (Adapted from ISO 24443) [11]

  • Objective: To determine the UV absorbance characteristics of a sunscreen formulation containing the test compound and calculate its SPF and UVA-PF.[11][12]

  • Materials:

    • Test sunscreen formulation (see Part 3).

    • Polymethyl methacrylate (PMMA) plates (roughened to mimic skin topography).[13]

    • UV-Vis spectrophotometer equipped with an integrating sphere.

    • Solar simulator (Xenon arc lamp) filtered to comply with ISO standards.[13]

  • Procedure:

    • Sample Application: Apply the sunscreen formulation uniformly to the PMMA plate at a concentration of 1.3 mg/cm². Allow the film to dry and equilibrate for at least 15 minutes.[13]

    • Pre-Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator to account for any lack of photostability.[13] The dose is calculated based on the expected UVA-PF.

    • Spectrophotometric Measurement: Measure the transmittance of the irradiated plate at 1 nm intervals from 290 to 400 nm using the spectrophotometer.[13]

    • Calculation: Use the obtained absorbance data and standardized calculation spreadsheets (as specified in ISO 24443) to determine the in vitro SPF, UVA-PF, and critical wavelength (λc).[11][13] The UVA-PF must be at least one-third of the labeled SPF to achieve broad-spectrum protection.[13]

Part 3: Formulation Development

Incorporating a novel UV filter into a stable and aesthetically pleasing sunscreen formulation is a critical step. The choice of vehicle can significantly impact the filter's performance and stability.[14][15] An oil-in-water (O/W) emulsion is a common and versatile chassis for sunscreen products.

Protocol 3.1: Preparation of a Model 5% 2,2',3'-TH-4,6-DMB O/W Sunscreen Cream

  • Rationale: This protocol creates a standard O/W emulsion to serve as a consistent base for evaluating the performance of the novel UV filter. The ingredients are selected for their common use and compatibility.[16] Combining organic and inorganic filters can create synergistic effects and achieve high SPF values.[17]

PhaseIngredient (INCI Name)FunctionConcentration (w/w %)
A (Oil Phase) Caprylic/Capric TriglycerideEmollient / Solvent15.0
This compound Active UV Filter 5.0
Titanium Dioxide (and) Silica (and) DimethiconeInorganic UV Filter / SPF Booster4.0
Cetearyl Alcohol (and) Ceteareth-20Emulsifier5.0
Tocopherol (Vitamin E)Antioxidant / Stabilizer0.5
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener / Stabilizer0.3
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Citric AcidpH Adjusterq.s.
  • Procedure:

    • Prepare Phase B by dispersing Xanthan Gum in Glycerin and then adding it to the water. Heat to 75 °C.

    • In a separate vessel, combine all ingredients of Phase A and heat to 75 °C while stirring until all solids are dissolved and the phase is uniform.

    • Slowly add Phase A to Phase B under high-speed homogenization. Homogenize for 3-5 minutes until a uniform emulsion is formed.

    • Begin cooling the emulsion under gentle stirring.

    • When the temperature is below 40 °C, add the ingredients of Phase C.

    • Adjust the pH to 5.5 - 6.5 with Citric Acid if necessary.

    • Continue stirring until the cream is smooth and uniform.

Part 4: Safety and Toxicological Assessment

A rigorous safety evaluation is non-negotiable for any cosmetic ingredient. Initial assessment should focus on in vitro models to screen for potential cytotoxicity, phototoxicity, and skin penetration.

Safety Assessment Workflow cluster_0 In Vitro Screening cluster_1 Advanced Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT on HaCaT cells) Phototoxicity Phototoxicity Assay (OECD 432: 3T3 NRU) Cytotoxicity->Phototoxicity Proceed if non-toxic Permeation Skin Permeation (Franz Diffusion Cell) Phototoxicity->Permeation Proceed if non-phototoxic Sensitization In Vitro Skin Sensitization (e.g., h-CLAT) Permeation->Sensitization Low permeation supports safety Conclusion Safety Profile Established Sensitization->Conclusion

Caption: A tiered workflow for the in vitro safety evaluation of a novel UV filter.

Cytotoxicity Assay

This initial screen determines the concentration at which the compound may be toxic to skin cells.[18][19]

Protocol 4.1: MTT Assay on Human Keratinocytes (HaCaT)

  • Principle: Measures the metabolic activity of cells as an indicator of cell viability. Reduced activity suggests cytotoxicity.

  • Procedure:

    • Culture HaCaT cells in 96-well plates.[18]

    • Expose the cells to a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) dissolved in a suitable solvent (like DMSO) for 24 hours.

    • After incubation, add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals and measure the absorbance using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 (concentration causing 50% inhibition of viability).

Phototoxicity Assay

This is a critical test for any substance designed to interact with UV light. It identifies chemicals that become cytotoxic upon irradiation.[20] The standard method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[21][22]

Protocol 4.2: In Vitro 3T3 NRU Phototoxicity Test (OECD Guideline 432)

  • Principle: Compares the cytotoxicity of the compound in the presence versus the absence of a non-cytotoxic dose of UVA light.[21][23] A significant increase in toxicity after irradiation indicates phototoxic potential.

  • Procedure:

    • Seed Balb/c 3T3 fibroblasts in two separate 96-well plates.[24]

    • Treat both plates with identical serial dilutions of the test compound.

    • Irradiate one plate with a controlled dose of UVA (e.g., 5 J/cm²), while keeping the other plate in the dark.[24]

    • After incubation, assess cell viability in both plates using the Neutral Red Uptake assay.

    • Calculate the IC50 values for both the irradiated (-UVA) and non-irradiated (+UVA) conditions.

    • Determine the Photo-Irritation-Factor (PIF) by comparing the two IC50 values. A PIF value above a defined threshold (e.g., >5) indicates phototoxic potential.

Skin Permeation Study

UV filters should ideally remain on the skin's surface and not penetrate into the systemic circulation.[25] The Franz diffusion cell is the gold standard in vitro model for assessing skin permeation.[26]

Protocol 4.3: In Vitro Skin Permeation using Franz Diffusion Cells (OECD Guideline 428)

  • Principle: Measures the amount of a substance that permeates through an excised skin sample from a donor chamber to a receptor chamber over time.[26]

  • Procedure:

    • Mount excised human or porcine skin on a Franz diffusion cell, with the stratum corneum facing the donor chamber.[26][27]

    • Fill the receptor chamber with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizer) and maintain at 32 °C.

    • Apply a finite dose of the sunscreen formulation (from Part 3) to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.[26]

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative amount of permeated compound per unit area over time and determine the steady-state flux (Jss).[26]

Conclusion and Forward Outlook

This document provides a comprehensive, protocol-driven guide for the initial evaluation of this compound as a novel UV filter. By systematically assessing its synthesis, photoprotective efficacy, formulation compatibility, and in vitro safety, researchers can build a robust data package. Positive outcomes from these studies would justify proceeding to more advanced toxicological assessments (e.g., skin sensitization, genotoxicity) and, ultimately, human clinical trials to fully substantiate its safety and efficacy for use in commercial sunscreen products.

References

  • ScreenLib. (n.d.). This compound | CAS 219861-73-1. Retrieved from ScreenLib website. [Link]

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from Tintoll website. [Link]

  • Madison Polymer Additives. (n.d.). UV Absorber, Benzophenone-12. Retrieved from Madison Polymer Additives website. [Link]

  • Yuanita, E., Rohmana, A., Ulfa, M., et al. (2022). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from ChemBK website. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oxybenzone? Retrieved from Patsnap Synapse website. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2022). Review of the Environmental Impacts of Sunscreens. The National Academies Press. [Link]

  • Typology. (2025, February 12). Sun Protection: Two New SPF Testing Methods Approved by ISO. Retrieved from Typology website. [Link]

  • Eurofins. (n.d.). UVAPF In Vitro Broad Spectrum Test. Retrieved from Eurofins website. [Link]

  • ResearchGate. (2015, September 4). Novel carriers for sunscreen formulations. Retrieved from ResearchGate. [Link]

  • CORE. (n.d.). Study of the cytotoxicity of raw materials of cosmetic and topical pharmaceutical formulations. Retrieved from CORE website. [Link]

  • Klimova, Z., Hojerova, J., & Beresova, D. (2021). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? Interdisciplinary Toxicology, 14(2), 77-85. [Link]

  • Bionet. (n.d.). Global Regulations on SPF and UVAPF Testing - Ensuring Sunscreen Safety Worldwide. Retrieved from Bionet website. [Link]

  • National Toxicology Program. (2004). OECD Test Guideline 432: In Vitro 3T3 NRU phototoxicity test. Retrieved from NTP website. [Link]

  • ResearchGate. (2019, August 10). Photoexcited States of UV Absorbers, Benzophenone Derivatives. Retrieved from ResearchGate. [Link]

  • MDPI. (2021, December 15). A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. Retrieved from MDPI website. [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from FDA website. [Link]

  • Gago-Ferrero, P., et al. (2015). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 20(1), 1589-1606. [Link]

  • International Organization for Standardization. (2021). ISO 24443:2021 Cosmetics — Sun protection test methods — Determination of sunscreen UVA photoprotection in vitro. Retrieved from ISO website. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 78: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay. Retrieved from JRC website. [Link]

  • Infinita Lab. (2024, January 9). ISO 24443 In Vitro UVA Testing for Sunscreen Products. Retrieved from Infinita Lab website. [Link]

  • ResearchGate. (2018, August 8). In vitro cytotoxicity and phototoxicity study of cosmetics colorants. Retrieved from ResearchGate. [Link]

  • in-cosmetics Connect. (2023, June 7). How to create sunscreen formulas. Retrieved from in-cosmetics Connect website. [Link]

  • IIVS.org. (n.d.). 3T3 Phototoxicity (OECD 432). Retrieved from IIVS.org website. [Link]

  • Google Patents. (n.d.). EP1291640A1 - In vitro test method to assess the UVA protection performance of sun care products.
  • YouTube. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. Retrieved from YouTube. [Link]

  • Prospector Knowledge Center. (2023, July 19). Sunscreen Formulation 101. Retrieved from Prospector website. [Link]

  • Gentronix. (2024, December 17). OECD 432 Phototoxicity Test. Retrieved from Gentronix website. [Link]

  • PermeGear. (n.d.). DIFFUSION TESTING FUNDAMENTALS. Retrieved from PermeGear website. [Link]

  • Typology. (2025, February 12). Sun Protection: Two new SPF testing methods approved by ISO. Retrieved from Typology website. [Link]

  • Alcyomics. (n.d.). Cosmetics Ingredients - Non-artificial human in vitro skin tests. Retrieved from Alcyomics website. [Link]

  • PubMed Central. (2020, May 8). Comparison of UVA Protection Factor Measurement Protocols. Retrieved from PubMed Central. [Link]

  • IVAMI. (n.d.). Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). Retrieved from IVAMI website. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies. Retrieved from Charles River website. [Link]

Sources

Application Notes & Protocols: A Guide to Utilizing 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone in Pharmaceutical Photostability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Photostability in Drug Development

The interaction of pharmaceutical products with light can be a critical determinant of their safety, efficacy, and shelf-life. Photodegradation, the chemical alteration of a drug substance or excipient upon exposure to light, can lead to loss of potency, the formation of toxic byproducts, and changes in the physical properties of a dosage form.[1] Consequently, regulatory bodies worldwide mandate rigorous photostability testing as an integral component of drug development and registration. The International Council for Harmonisation (ICH) Q1B guideline provides a harmonized framework for these evaluations, outlining the necessary procedures for stress testing and confirmatory studies.[2][3]

Photostabilizers are functional excipients incorporated into formulations to protect light-sensitive active pharmaceutical ingredients (APIs). These molecules work by absorbing harmful ultraviolet (UV) radiation and dissipating the energy in a non-destructive manner. Among the various classes of photostabilizers, hydroxybenzophenones are particularly effective due to their strong UV absorption and efficient energy dissipation mechanisms.[4]

This technical guide provides a comprehensive overview and detailed protocols for the application of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone in photostability studies. We will explore its mechanism of action and provide step-by-step methodologies for researchers, scientists, and drug development professionals to assess its efficacy in protecting photosensitive drug products, in alignment with established regulatory standards.

Physicochemical Profile: this compound

Understanding the fundamental properties of a photostabilizer is essential for its effective application. This compound is a substituted benzophenone notable for its capacity to absorb UV radiation.[4]

PropertyValueSource
CAS Number 219861-73-1[4][5]
Molecular Formula C₁₅H₁₄O₆[4][5]
Molecular Weight 290.27 g/mol [4]
Appearance Yellow Powder[5]
Melting Point 169.04 °C[4]
Boiling Point 427.67 °C[4]
UV Absorption Range Primarily UVB[4]

Mechanism of Photoprotection: Harnessing Intramolecular Energy Transfer

The efficacy of hydroxybenzophenones as photostabilizers stems from their molecular structure, which facilitates a highly efficient pathway for deactivating the excited state induced by UV absorption. The presence of a hydroxyl group ortho to the carbonyl ketone is the critical functional arrangement.[6] Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. Instead of undergoing a chemical reaction that would lead to degradation, it undergoes an ultra-fast excited-state intramolecular proton transfer (ESIPT).

The proton from the hydroxyl group is transferred to the carbonyl oxygen, forming an unstable keto-enol tautomer. This tautomer rapidly undergoes non-radiative decay back to its original ground state, releasing the absorbed energy as harmless heat (infrared radiation).[4] This cyclical process can be repeated many times, allowing a single molecule of the photostabilizer to dissipate the energy from thousands of photons without being consumed.

G cluster_ground Ground State cluster_excited Excited State A Ground State (Phenol Form) B Singlet Excited State (S1) A->B  1. UV Photon      Absorption C Excited State Tautomer (Keto-Enol Form) B->C 2. Intramolecular    Proton Transfer    (ESIPT) C->A 3. Non-Radiative Decay    (Heat Dissipation)  

Mechanism of UV energy dissipation by a hydroxybenzophenone.

Regulatory Framework: Adherence to ICH Q1B

All photostability testing must be designed and executed in accordance with the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[7] This guideline ensures that data generated is standardized and sufficient for regulatory submission. Key tenets include:

  • Forced Degradation: These studies are performed to evaluate the overall photosensitivity of a material, identify degradation pathways, and develop stability-indicating analytical methods.[8] Conditions can be more stressful than those for confirmatory testing.[3]

  • Confirmatory Studies: These are conducted under standardized conditions to provide data for handling, packaging, and labeling requirements.[7] The minimum light exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter .[8][9]

  • Light Sources: The guideline specifies two primary options for light sources: an artificial daylight lamp (D65/ID65 standard) or a combination of a cool white fluorescent lamp and a near-UV lamp.[7]

  • Controls: The use of dark controls, protected from light (e.g., wrapped in aluminum foil), is mandatory to distinguish between photodegradation and thermal degradation.[10]

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound as a photostabilizer for a model photosensitive API in a solution-state formulation.

Protocol 1: Sample Preparation

Objective: To prepare solutions of a photosensitive API with and without the photostabilizer for subsequent light exposure.

Materials:

  • Photosensitive API (e.g., Nifedipine, Ketoprofen)

  • This compound

  • Appropriate solvent (e.g., Ethanol, Methanol, or a buffered aqueous solution in which the API and stabilizer are soluble)

  • Volumetric flasks (Class A)

  • Transparent, chemically inert sample vials (e.g., Type I borosilicate glass)

  • Aluminum foil

Procedure:

  • Prepare API Stock Solution: Accurately weigh and dissolve the photosensitive API in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Stabilizer Stock Solution: Accurately weigh and dissolve this compound in the same solvent to create a stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions: Using the stock solutions, prepare the following test samples in volumetric flasks. A typical API concentration for testing is 10-100 µg/mL.

    • API Control (Unstabilized): Dilute the API stock solution to the final target concentration.

    • Stabilized Samples: Prepare a series of samples containing the API at the target concentration and varying concentrations of the photostabilizer (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Aliquot Samples: For each solution, dispense equal volumes into at least three transparent sample vials.

  • Prepare Dark Controls: For each solution, prepare an identical set of vials and wrap them completely in aluminum foil to serve as dark controls. These will be placed in the photostability chamber alongside the exposed samples.

Protocol 2: Forced Photodegradation (ICH Q1B Confirmatory Conditions)

Objective: To expose the prepared samples to controlled light and UV radiation according to ICH Q1B guidelines.

Equipment:

  • ICH-compliant photostability chamber equipped with calibrated light sources (e.g., Option 1 or Option 2) and radiometers/lux meters.

  • Sample rack

Procedure:

  • Chamber Setup: Set the temperature of the photostability chamber to a controlled temperature (e.g., 25°C) to minimize thermal degradation.

  • Sample Placement: Arrange the light-exposed samples and the foil-wrapped dark controls in the chamber to ensure uniform light exposure.

  • Initiate Exposure: Begin the irradiation program. The chamber should be set to deliver a total exposure of ≥ 1.2 million lux hours and ≥ 200 watt-hours/m².

  • Time-Point Sampling (Optional but Recommended): For kinetic analysis, it may be beneficial to remove a set of samples (one exposed and one dark control for each concentration) at intermediate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Storage: Store all samples protected from light at a cool temperature (e.g., 2-8°C) until analysis.

Protocol 3: Analytical Quantification

Objective: To quantify the remaining API and major degradation products using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the standard technique.

Equipment:

  • HPLC system with a UV detector (or Diode Array Detector for peak purity analysis)

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Analytical balance, glassware

Procedure:

  • Method Development: If not already available, develop and validate a stability-indicating HPLC method capable of separating the API from its known photodegradants and any interference from the photostabilizer.

  • Prepare Standards: Prepare a calibration curve using standards of the API at several known concentrations.

  • Sample Analysis:

    • Allow all samples (exposed and dark controls) to come to room temperature.

    • Inject each sample into the HPLC system in duplicate or triplicate.

  • Data Acquisition: Record the peak area for the API in each chromatogram. If quantifying degradants, record their peak areas as well.

Data Analysis and Interpretation

1. Calculate Percent Degradation: The percentage of the API remaining is calculated by comparing the peak area in the exposed sample to the corresponding dark control.

  • Percent Remaining = (Peak AreaExposed / Peak AreaDark Control) x 100

  • Percent Degradation = 100 - Percent Remaining

2. Evaluate Stabilizer Efficacy: Compare the percent degradation of the unstabilized API control to that of the samples containing this compound.

Sample IDStabilizer Conc. (% w/v)API Remaining (%)API Degradation (%)
API Control045.254.8
Test 10.178.921.1
Test 20.592.57.5
Test 31.098.11.9

3. Workflow Visualization: The entire process follows a systematic, decision-based workflow as recommended by regulatory guidelines.[7][11]

G A 1. Prepare Samples - API Control (Unstabilized) - API + Stabilizer (Test) - Dark Controls for All B 2. Expose Samples in Photostability Chamber (ICH Q1B Conditions) A->B C 3. Analyze Samples via Stability-Indicating HPLC B->C D 4. Quantify API in Exposed vs. Dark Controls C->D E Is Degradation Acceptable? D->E F Photostabilizer is Effective. Proceed with Formulation. E->F Yes G Unacceptable Degradation. - Increase Stabilizer Conc. - Consider Alternative Stabilizer - Redesign Formulation/Packaging E->G No

Experimental workflow for evaluating a photostabilizer.

Conclusion

This compound demonstrates significant potential as a photostabilizing excipient for light-sensitive pharmaceutical products. Its mechanism of action, rooted in the efficient dissipation of UV energy as heat, provides robust protection against photodegradation.[4] By following the detailed protocols outlined in this guide, which are grounded in the principles of the ICH Q1B guideline, researchers can systematically and accurately evaluate the efficacy of this compound. The successful incorporation of such a photostabilizer can prevent API degradation, ensure product quality and patient safety, and potentially simplify packaging requirements, representing a critical step forward in the development of stable and reliable drug formulations.

References

  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Ciba Specialty Chemicals. (1999). Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science, 21(1), 29-43.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8569, 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Al-Achi, A., Greenwood, R., & St. Augustin, J. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-33.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Hubei Polytechnic University. (2012). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. CN101851221B.
  • Nankai University. (2009).
  • Yuanita, E., et al. (2024). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Alliance of Generic Medicines. (n.d.). Photostability. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2016). Photostability and Photostabilization of Drugs and Drug Products.
  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021).
  • ScreenLib. (n.d.). This compound. Retrieved from [Link]

  • Depew, M. C. (1996). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Queen's University Thesis.

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Application Note & Protocols: Formulation of Topical Creams with 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for researchers, cosmetic chemists, and drug development professionals on the formulation of stable and effective topical creams incorporating the active ingredient 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. This novel benzophenone derivative is notable for its potential as a UV-absorbing agent, making it a compound of interest for dermo-cosmetic and pharmaceutical applications.[1] The protocols herein are grounded in established principles of emulsion chemistry and analytical validation, providing a robust framework for developing, characterizing, and ensuring the stability of a final product. We will detail pre-formulation analysis, a step-by-step protocol for creating an oil-in-water (O/W) cream, and the necessary quality control and analytical procedures to validate the formulation's integrity and performance.

Pre-Formulation & Scientific Rationale

A thorough understanding of the active pharmaceutical ingredient (API) is the cornerstone of successful formulation development. This section outlines the critical physicochemical properties of this compound and the scientific basis for its use.

Physicochemical Profile of the Active

The API is a substituted benzophenone, a class of compounds known for their ability to absorb UV radiation.[2] Its specific structure, featuring multiple hydroxyl and methoxy groups, dictates its solubility, stability, and interaction with other excipients.

PropertyValueSource / Reference
CAS Number 219861-73-1Biosynth[1]
Molecular Formula C₁₅H₁₄O₆Biosynth[1]
Molecular Weight 290.27 g/mol Biosynth[1]
Appearance Yellow PowderChemfaces[3]
Melting Point 169.04 °CBiosynth[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Chemfaces[3]
UV Absorption Primarily in the UVB range.Biosynth[1]

Causality Behind Experimental Choices: The API's solubility profile indicates it is lipophilic. This is a critical determinant in selecting an oil-in-water (O/W) emulsion system. By dissolving the API in the oil phase first, we ensure its uniform distribution throughout the cream and enhance its bioavailability upon topical application. The presence of multiple hydroxyl groups suggests a susceptibility to oxidation, necessitating the inclusion of an antioxidant in the formulation to maintain stability.

Mechanism of Action & Rationale for Use

Benzophenone derivatives function as UV filters by absorbing harmful ultraviolet radiation and converting it into less damaging infrared heat through a process of photon-induced electronic excitation and subsequent non-radiative relaxation.[1] This mechanism protects the skin from UV-induced damage, such as photoaging and sunburn.[1] The conjugated aromatic system in this compound is the chromophore responsible for this absorption, primarily in the UVB spectrum.[1][2]

Safety and Regulatory Considerations

While this compound is a novel compound without an extensive regulatory history, the benzophenone class has been reviewed. The Cosmetic Ingredient Review (CIR) panel has assessed several other benzophenones (e.g., Benzophenones-1, -3, -4, -6) and found them safe for topical use within specified concentration limits.[4] However, some studies have raised concerns about the potential for certain benzophenones to act as endocrine disruptors.[5] Therefore, it is imperative for formulators to conduct thorough safety testing, including skin irritation and sensitization assays (e.g., in accordance with ISO 10993-10), on any final formulation.[6]

Formulation Development of an O/W Cream

This section provides a detailed methodology for preparing a stable oil-in-water (O/W) topical cream. An O/W emulsion is selected for its desirable aesthetic properties, such as a non-greasy feel and ease of application.

Excipient Selection and Rationale

The choice of excipients is critical for the stability, efficacy, and sensory profile of the cream.

Component Example Excipient Concentration (% w/w) Function & Rationale
Oil Phase ~20%
Active IngredientThis compound1.0 - 5.0%UV filter, Active Pharmaceutical Ingredient (API).
Emollient / SolventCaprylic/Capric Triglyceride10.0%Excellent solvent for lipophilic actives, provides a light, non-greasy skin feel.
Thickener / StabilizerCetyl Alcohol5.0%Increases viscosity of the oil phase, contributes to emulsion stability and imparts body to the cream.
Aqueous Phase ~75%
VehiclePurified Waterq.s. to 100%The continuous phase of the emulsion.
HumectantGlycerin5.0%Attracts water to the skin, providing hydration.[6]
pH AdjusterCitric Acid / Sodium CitrateAs neededTo buffer the formulation to a skin-compatible pH (typically 5.0-6.0).
Emulsifier System ~4.0%
O/W EmulsifierPolysorbate 60 (Tween 60)2.0%Hydrophilic emulsifier, promotes the formation of oil droplets in water.
O/W EmulsifierSorbitan Stearate (Span 60)2.0%Lipophilic emulsifier, works synergistically with Polysorbate 60 to stabilize the emulsion interface.
Additives ~1.0%
AntioxidantTocopherol (Vitamin E)0.5%Protects the phenolic API and oil phase components from oxidative degradation.
PreservativePhenoxyethanol0.5%Broad-spectrum preservative to prevent microbial contamination.
Experimental Workflow for Formulation

The following diagram outlines the manufacturing process for the topical cream.

G cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation cluster_emulsification Emulsification & Cooling cluster_final Final Steps A Weigh Oil Phase Excipients: - Caprylic/Capric Triglyceride - Cetyl Alcohol - Polysorbate 60 - Sorbitan Stearate B Add API: 2,2',3'-Trihydroxy-4,6- dimethoxybenzophenone A->B C Add Antioxidant: Tocopherol B->C D Heat to 75°C with mixing until all solids are dissolved C->D H Slowly add Aqueous Phase to Oil Phase under high shear homogenization D->H E Weigh Aqueous Phase Excipients: - Purified Water - Glycerin F Add Preservative: Phenoxyethanol E->F G Heat to 75°C with mixing F->G G->H I Homogenize for 5-10 minutes H->I J Switch to propeller mixing and cool to 40°C I->J K Adjust pH to 5.0-6.0 using Citric Acid / Sodium Citrate J->K L QS with Purified Water to final weight K->L M Package and Label L->M

Caption: Workflow for the preparation of an O/W cream.

Detailed Formulation Protocol

Equipment: Homogenizer (high shear mixer), overhead propeller mixer, two heating-capable beakers, water bath or hot plate, calibrated balance, pH meter.

  • Phase A (Oil Phase) Preparation:

    • In a suitable vessel, combine Caprylic/Capric Triglyceride, Cetyl Alcohol, Polysorbate 60, and Sorbitan Stearate.

    • Begin gentle mixing and heat the vessel to 75°C.

    • Once the solids have melted, add the this compound and Tocopherol. Continue mixing until a clear, uniform solution is achieved. Maintain the temperature at 75°C.

  • Phase B (Aqueous Phase) Preparation:

    • In a separate vessel, combine Purified Water and Glycerin.

    • Begin mixing and heat to 75°C.

    • Add Phenoxyethanol and mix until dissolved. Maintain the temperature at 75°C.

  • Emulsification:

    • Slowly add the Aqueous Phase (Phase B) to the Oil Phase (Phase A) while mixing with a homogenizer at high speed (e.g., 5000-8000 RPM).

    • Continue homogenization for 5-10 minutes to form a fine, uniform emulsion. The appearance should be a homogenous white to off-white cream.

  • Cooling and Finalization:

    • Remove the cream from the homogenizer and switch to a slower propeller mixer.

    • Allow the emulsion to cool while stirring gently.

    • When the temperature reaches below 40°C, check the pH. Adjust to the target range of 5.0-6.0 using a citric acid or sodium citrate solution as needed.

    • Add Purified Water to compensate for any loss during heating (q.s. to 100%).

    • Mix until uniform and then package into appropriate containers.

Quality Control and Stability Validation

A robust quality control (QC) program is essential to ensure the cream is safe, effective, and stable over its shelf life.

Physicochemical Characterization

The following tests should be performed on the final formulation to establish baseline specifications.

Parameter Method Typical Specification Rationale
Appearance Visual InspectionHomogenous, smooth, white/off-white creamEnsures product elegance and absence of phase separation.
pH pH Meter5.0 - 6.0Matches the natural pH of the skin, ensuring compatibility and minimizing irritation.[6]
Viscosity Brookfield Viscometer20,000 - 50,000 cPDefines the cream's consistency, affecting spreadability and feel.
Spreadability Parallel Plate MethodReport ValueMeasures the ease of application on a surface.[6][7]
Microbial Limits USP <61> & <62>Free of specified pathogensEnsures the product is safe from microbial contamination.[6]
Protocol: Stability-Indicating HPLC Method

This protocol provides a validated method to quantify the concentration of this compound in the cream, which is crucial for stability studies. This method is adapted from established procedures for other benzophenones.[8][9]

  • Instrumentation: HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Methanol:Water (90:10 v/v), pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: Determined by scanning the UV spectrum of the API (likely near 285 nm or 325 nm, characteristic for benzophenones).[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.

  • Add ~30 mL of methanol and sonicate for 15 minutes to dissolve the cream and extract the API.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with methanol and mix well.

  • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.[10]

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Validation Parameters: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to prove the method is stability-indicating.[8]

Protocol: Long-Term and Accelerated Stability Testing

Stability testing ensures the cream maintains its physical, chemical, and microbiological quality throughout its shelf life.

Caption: Stability testing workflow based on ICH guidelines.

Discussion & Troubleshooting

  • Problem: Phase Separation or "Bleeding"

    • Cause: Incorrect emulsifier balance (HLB), insufficient homogenization, or temperature shock.

    • Solution: Re-evaluate the emulsifier system. Increase homogenization time or speed. Ensure a controlled cooling process.

  • Problem: Color Change (Yellowing/Browning)

    • Cause: Oxidation of the phenolic API. This is a common issue with phenolic compounds.[11]

    • Solution: Increase the concentration of the antioxidant (Tocopherol). Consider adding a chelating agent like Disodium EDTA to bind metal ions that can catalyze oxidation. Package the final product in airless or opaque containers.

  • Problem: Crystallization of API

    • Cause: The API concentration exceeds its solubility limit in the oil phase at lower storage temperatures.

    • Solution: Reduce the concentration of the API. Add a co-solvent to the oil phase that has a higher solubilizing capacity for the API.

Conclusion

This application note provides a robust and scientifically-grounded framework for the formulation of a topical cream containing this compound. By following the detailed protocols for pre-formulation, manufacturing, and quality control, researchers can develop a stable, elegant, and effective product. The principles of excipient selection based on API characteristics and the implementation of validated analytical methods are key to ensuring the final product's success and safety.

References

  • PubChem. (n.d.). Benzophenone-6. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • González-Gálvez, R., et al. (2017). Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity. Journal of Photochemistry and Photobiology B: Biology, 169, 48-56. [Link]

  • Johnson, W., et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 5S-31S. [Link]

  • ResearchGate. (2023). Formulation Development and Quality Evaluation of a Topical Cream Containing a Polyphenol-Rich Extract from Spilanthes acmella Murr.. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2007). Determination of phenolics in cosmetic creams and similar emulsions. Retrieved January 26, 2026, from [Link]

  • Ferreira, M. S., et al. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Cosmetics, 11(2), 48. [Link]

  • Therapeutic Goods Administration (TGA). (2019). Safety review of benzophenone. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market. Retrieved January 26, 2026, from [Link]

  • Gackowska, A., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Water, 13(21), 3041. [Link]

  • ResearchGate. (2012). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved January 26, 2026, from [Link]

  • SciELO. (2017). Physical chemistry evaluation of stability, spreadability, in vitro antioxidant, and photo-protective capacities of topical formulations. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Development and Evaluation of Topical Formulation Containing Agrimonia pilosa Extract. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

"improving the photostability of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone in formulations"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. This document is designed for researchers, scientists, and drug development professionals. This compound is a potent UV-absorbing compound, and its polyhydroxy and methoxy structure suggests inherent photostability and antioxidant properties, making it a valuable ingredient for protecting formulations from photodegradation.[1] However, like many phenolic compounds and benzophenone derivatives, its stability can be compromised under certain formulation and storage conditions.[2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to diagnose and resolve photostability issues. While direct research on this specific molecule is limited, the principles outlined here are grounded in the well-documented chemistry of hydroxybenzophenones and polyphenolic compounds, ensuring a scientifically robust approach to your formulation challenges.[4][5]

Troubleshooting Guide: Common Photostability Issues

Users often encounter challenges such as discoloration, loss of UV absorbance, or precipitation in formulations containing hydroxybenzophenones upon exposure to light. The following table outlines common problems, their probable causes rooted in photochemical principles, and actionable solutions.

Problem Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
Rapid yellowing or browning of the formulation upon light exposure. 1. Photo-oxidation: The phenolic hydroxyl groups are susceptible to oxidation, forming colored quinone-like structures. This is often initiated by UV-induced radical formation.[6] 2. Excipient Interaction: Certain excipients, particularly those containing trace metal impurities (e.g., Fe³⁺), can catalyze photodegradation.[7]1. Incorporate Antioxidants/Quenchers: Add a triplet state quencher like Butylated Hydroxytoluene (BHT) or a chelating agent like Ethylenediaminetetraacetic acid (EDTA). BHT intercepts free radicals, while EDTA sequesters metal ions that catalyze oxidation.[8] 2. Optimize pH: Adjust the formulation pH to a slightly acidic range (pH 4-6). In aqueous environments, the excited states of hydroxybenzophenones can deprotonate, inhibiting their photostabilizing activity.[5] Maintaining a protonated state can enhance stability. 3. Use UV-blocking packaging.
Significant loss of UV absorbance spectrum after irradiation. 1. Photodegradation of the Chromophore: The benzophenone backbone, responsible for UV absorption, is being structurally altered or cleaved. This can occur via photoreduction of the carbonyl group or other radical-mediated reactions.[4][9] 2. Unfavorable Solvent Environment: Protic solvents, especially water, can facilitate deprotonation of the excited state, leading to instability.[5]1. Deoxygenate the Formulation: Purge the formulation with an inert gas (e.g., nitrogen or argon) during manufacturing and packaging. Oxygen is critical for many photo-oxidative degradation pathways. 2. Evaluate Solvent System: If possible, test formulations with less protic or aprotic solvents. For aqueous systems, consider creating an emulsion or using an encapsulation strategy to shield the molecule from the bulk water phase.[10][11] 3. Increase Concentration (Self-Shielding): Higher concentrations of the UV absorber can create a "self-shielding" effect where molecules in the outer layers absorb most of the photons, protecting those deeper within the formulation.[8]
Formation of precipitate or haze after light exposure. 1. Formation of Insoluble Degradants: Photodegradation can produce less soluble byproducts, such as polymers or rearranged molecules, that precipitate out of solution.[6] 2. pH Shift: Degradation pathways can produce acidic byproducts (e.g., formic acid), lowering the formulation's pH and causing the parent compound or other excipients to fall out of solution.[6]1. Identify Degradants: Use analytical techniques like HPLC-MS/MS to identify the insoluble material.[12] Understanding the structure of the degradants provides clues to the degradation pathway and how to prevent it. 2. Buffer the Formulation: Incorporate a robust buffering system (e.g., citrate or phosphate buffer) to maintain a stable pH throughout the product's shelf-life and during light exposure. 3. Encapsulate the Active: Use techniques like spray-drying with maltodextrin or other polymers to physically protect the molecule from interaction and degradation.[2][11]
Visualizing the Science

To better understand the mechanisms at play, the following diagrams illustrate the hypothetical degradation pathway and a standard workflow for assessing photostability.

G cluster_pathway Hypothetical Photodegradation Pathway Parent Benzophenone Ground State (S0) ExcitedSinglet Excited Singlet State (S1) Parent->ExcitedSinglet UV Photon Absorption (hν) ExcitedSinglet->Parent Fluorescence / Non-radiative decay ExcitedTriplet Excited Triplet State (T1) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) Radical Phenoxyl Radical Formation ExcitedTriplet->Radical H-Abstraction / Reaction with O2 Return Return to Ground State (Heat Dissipation - Desired) ExcitedTriplet->Return Phosphorescence / Non-radiative decay Degradants Oxidized Degradants (e.g., Quinones) Radical->Degradants Further Oxidation

Caption: Hypothetical photochemical pathways for a hydroxybenzophenone.

G cluster_workflow Photostability Testing Workflow Prep Prepare Formulation (Test vs. Control) Initial Initial Analysis (T=0) (HPLC, UV-Vis, Appearance) Prep->Initial Expose Expose to Light Source (ICH Q1B Conditions) Initial->Expose Control Store Control in Dark Initial->Control Interval Interval Analysis (HPLC, UV-Vis, Appearance) Expose->Interval Control->Interval Final Final Analysis & Data Comparison Interval->Final

Caption: Standard experimental workflow for a formulation photostability study.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for hydroxybenzophenones?

A: The primary mechanism involves the absorption of a UV photon, which promotes the molecule to an excited singlet state (S1).[13] It then typically undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T1). From the triplet state, two pathways diverge: the desired pathway is the non-radiative decay back to the ground state, dissipating the energy as heat.[9] The undesired degradation pathway often involves the triplet state abstracting a hydrogen atom (e.g., from a solvent or another excipient) or reacting with molecular oxygen to generate reactive oxygen species (ROS). The phenolic hydroxyl groups are particularly susceptible to hydrogen abstraction, leading to phenoxyl radicals that can undergo further reactions to form colored, non-absorbing degradation products.[4][6]

Q2: How does pH critically affect the stability of this compound?

A: The pH of the formulation is critical, especially in aqueous or protic solutions. The phenolic hydroxyl groups have acidic protons. In basic conditions (high pH), these groups can be deprotonated to form phenolate anions. Studies on the related 4-hydroxybenzophenone have shown that its excited states are prone to deprotonation in the presence of water, which effectively quenches its photoactivity and can lead to instability.[5] Conversely, at a neutral to slightly acidic pH, the hydroxyl groups remain protonated, which is essential for the intramolecular hydrogen bonding that helps dissipate absorbed UV energy efficiently and harmlessly as heat. Therefore, maintaining a pH that prevents deprotonation is a key strategy for stabilization.[4][7]

Q3: Which antioxidants or stabilizers are most effective and why?

A: The choice of stabilizer depends on the degradation mechanism.

  • Triplet Quenchers: Compounds like Butylated Hydroxytoluene (BHT) are effective because they can accept energy from the excited triplet state of the benzophenone, returning it to the ground state before it can engage in harmful reactions. This process is known as quenching.[8]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is highly effective if degradation is catalyzed by trace metal ions (like Fe³⁺ or Cu²⁺). These metals can participate in Fenton-like reactions to generate highly reactive hydroxyl radicals under UV exposure. EDTA sequesters these ions, rendering them catalytically inactive.[7]

  • Physical Barriers (Encapsulation): Encapsulating the benzophenone in a polymer matrix (e.g., maltodextrin, cyclodextrins) provides a physical barrier, protecting it from oxygen, reactive excipients, and the bulk solvent environment.[2][3][11] This is a highly effective, albeit more complex, stabilization strategy.

Q4: What are the best analytical methods to quantify degradation and identify byproducts?

A: A multi-pronged approach is recommended for robust analysis.

  • Quantification of Parent Compound: High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) is the standard for quantifying the remaining concentration of the parent benzophenone. It is precise, robust, and widely available.[14]

  • Identification of Degradants: For structural elucidation of unknown degradation products, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique.[12][15] It provides molecular weight and fragmentation data to help identify the structures of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradants.[16]

  • Overall Chromatic and Spectral Changes: UV-Visible Spectrophotometry is essential for monitoring the formulation's overall absorbance profile and for calculating changes in protective efficacy (e.g., SPF value in sunscreen applications).[17] It provides a quick assessment of chromophore degradation.

Experimental Protocol: Forced Degradation Photostability Study

This protocol provides a validated, step-by-step methodology for assessing the photostability of a formulation containing this compound, consistent with ICH Q1B guidelines.

Objective: To determine the rate and pathway of photodegradation of the active in a specific formulation under controlled UV/Vis light exposure.

Materials:

  • Test formulation containing this compound.

  • Placebo formulation (identical excipients, no active).

  • Photostability chamber with controlled temperature and a light source conforming to ICH Q1B (e.g., xenon lamp or metal halide lamp).

  • UV-transparent sample containers (e.g., quartz cuvettes, thin-layer glass vials).

  • Aluminum foil for dark controls.

  • HPLC-UV/DAD system for quantification.

  • UV-Vis Spectrophotometer.

Methodology:

  • Sample Preparation:

    • Prepare three sets of samples of the test formulation in the UV-transparent containers.

    • Prepare one set of identical samples and wrap them completely in aluminum foil. This will serve as the "dark control" to distinguish between thermal and photodegradation.[18]

    • Prepare one set of the placebo formulation to monitor for excipient degradation.

  • Initial Analysis (Time Zero):

    • Before exposure, take an aliquot from each sample set.

    • Perform HPLC analysis to determine the initial concentration (100%) of this compound.

    • Record the full UV-Vis spectrum of the formulation.

    • Document physical appearance (color, clarity, pH).

  • Exposure Conditions:

    • Place the unwrapped test samples and the placebo sample inside the photostability chamber.

    • Place the foil-wrapped dark control samples in the same chamber, adjacent to the exposed samples, to ensure identical thermal conditions.[18]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a sample from the exposed set and the dark control set.

    • For each time point, immediately perform the following analyses:

      • HPLC: Quantify the remaining percentage of the active compound. Look for new peaks corresponding to degradation products.

      • UV-Vis Spectroscopy: Record the spectrum to observe changes in the absorbance maximum (λ-max) and overall profile.

      • Physical Appearance: Note any changes in color, clarity, or pH.

  • Data Analysis and Interpretation:

    • Plot the percentage of remaining active compound versus time for both the exposed samples and the dark controls.

    • A significant drop in concentration in the exposed sample compared to the dark control confirms photodegradation.

    • Analyze the HPLC chromatograms for the growth of degradation peaks. Calculate their peak area percentage to estimate their relative concentration.

    • Compare the UV-Vis spectra over time. A decrease in absorbance at the λ-max confirms the degradation of the chromophore. Shifts in the spectrum may indicate the formation of new chromophoric species.

References
  • SpecialChem. (2025). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.
  • Brdik, P., Horký, J., Slaninová, I., & Šaloun, J. (2022). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Retrieved from [Link]

  • Waterman, K. C. (2005). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. ResearchGate. Retrieved from [Link]

  • Kaur, H., & Babić, J. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Retrieved from [Link]

  • Flamminii, F., Di Mattia, C. D., & Sacchetti, G. (2020). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. ResearchGate. Retrieved from [Link]

  • Lhiaubet-Vallet, V. (1996). The Mechanistic Photochemistry of 4-Hydroxybenzophenone.
  • Saleh, A., Mohamed, A. A., & El-Demerdash, F. M. (2021). Optimization and Encapsulation of Phenolic Compounds Extracted from Maize Waste by Freeze-Drying, Spray-Drying, and Microwave-Drying Using Maltodextrin. PubMed Central. Retrieved from [Link]

  • de Araujo, A. C. B., Bauerfeldt, G. F., & Cid, A. P. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. Retrieved from [Link]

  • Herzog, B., Wehrle, M., & Quass, K. (2009). Photostability of UV absorber systems in sunscreens. PubMed. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • Tintoll. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]

  • de Araujo, A. C. B., Bauerfeldt, G. F., & Cid, A. P. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. ResearchGate. Retrieved from [Link]

  • Reed, R. A. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • Vione, D., & Minella, M. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. Retrieved from [Link]

  • Gagić, T., Pantić, M., & Radojković, M. (2022). Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids.
  • Bhalekar, M. R. (2008). Improvement of Photostability in Formulation: A Review. ResearchGate. Retrieved from [Link]

  • Gackowska, A., & Przybylski, M. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health. Retrieved from [Link]

  • Kaur, H., & Babić, J. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed. Retrieved from [Link]

  • Serra, A., & Conte, G. (2021). Optimization Model of Phenolics Encapsulation Conditions for Biofortification in Fatty Acids of Animal Food Products. MDPI. Retrieved from [Link]

  • Kaur, H., & Babić, J. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Semantic Scholar. Retrieved from [Link]

  • Kim, J. W., & Isobe, T. (2007). Determination of Benzotriazole and Benzophenone UV Filters in Sediment and Sewage Sludge. ACS Publications. Retrieved from [Link]

  • Gwak, J., & Kim, S. (2017). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Retrieved from [Link]

  • Boateng, I. D. D. (2019). Improving Oxidative Stability of Polyphenolic Fraction of Apple Pomace by Encapsulation Using Naturally Occurring Polymers. Scirp.org. Retrieved from [Link]

  • Yuanita, E., Rohmana, A., & Ulfa, M. (2022). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. Retrieved from [Link]

  • PubChem. Benzophenone-6. Retrieved from [Link]

  • PubChem. 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Yousif, E. (2013). O- hydroxybenzophenone absorbed a photon. ResearchGate. Retrieved from [Link]

  • Shah, K. R., & Deota, P. T. (2019). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. ResearchGate. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peak Tailing for 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. This document is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges with this and structurally similar compounds. As a substituted benzophenone, this analyte possesses unique chemical characteristics that can lead to frustrating peak asymmetry, specifically peak tailing.

This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format. Our approach is grounded in first principles of chromatography and analyte chemistry to empower you not just to fix the problem, but to understand its root cause.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing with this compound. What are the most likely chemical causes?

A1: Peak tailing is a common indicator that your analyte is undergoing more than one type of retention mechanism within the column.[1] For a molecule like this compound, two specific secondary interactions are the most probable culprits, in addition to the desired primary reversed-phase interaction.

  • Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] These silanols are acidic and can interact with polar functional groups on your analyte.[4] While this is a classic problem for basic compounds, the multiple polar hydroxyl groups on your analyte can also engage in hydrogen bonding with these active sites, creating a secondary retention mechanism that leads to tailing.[4]

  • Metal Chelation: The structure of your analyte contains a 2,2'-dihydroxybenzophenone moiety. The ortho-hydroxyl group relative to the carbonyl group creates a powerful bidentate chelation site. Trace amounts of metal ions (e.g., Fe³⁺, Al³⁺) present in the silica matrix of the column packing, or leached from stainless steel components like frits and tubing, can coordinate with your analyte.[5] This strong interaction acts as a potent secondary retention mechanism, causing severe peak tailing.

Caption: Primary vs. Secondary Retention Mechanisms.

Q2: My peak is tailing. What is a logical, step-by-step workflow to diagnose and solve the issue?

A2: A systematic approach is crucial to avoid unnecessary changes and quickly identify the root cause. Follow this diagnostic workflow, making only one change at a time and evaluating the result.

Troubleshooting_Workflow cluster_actions Recommended Actions Start Start: Peak Tailing Observed CheckSystem 1. System & Column Check Is the column old or contaminated? Is a guard column in use? Start->CheckSystem MobilePhase 2. Mobile Phase Optimization (Target: Silanol Interactions) CheckSystem->MobilePhase System/Column OK Resolved Problem Resolved CheckSystem->Resolved Improvement Seen Action1 Flush column or replace with new one. Replace guard column. CheckSystem->Action1 Chelation 3. Add Chelating Agent (Target: Metal Chelation) MobilePhase->Chelation Tailing Persists MobilePhase->Resolved Improvement Seen Action2 Lower mobile phase pH. Increase buffer concentration. Use a modern, end-capped column. MobilePhase->Action2 Hardware 4. Hardware & Method Check (Extra-column volume, overload, etc.) Chelation->Hardware Tailing Persists Chelation->Resolved Improvement Seen Action3 Add 10-20 µM EDTA to the mobile phase. Chelation->Action3 Hardware->Resolved Improvement Seen Action4 Check tubing/connections. Reduce injection volume. Match sample solvent to mobile phase. Hardware->Action4

Caption: Step-by-step troubleshooting workflow for peak tailing.

Q3: How do I specifically address secondary interactions with silanol groups?

A3: Mitigating silanol interactions involves either modifying the mobile phase to suppress the interaction or choosing a column with fewer active silanol sites.

Method 1: Mobile Phase Modification

The goal is to make the silanol groups less reactive.

  • Lowering pH: Reducing the mobile phase pH to below 3 ensures that the acidic silanol groups are fully protonated (Si-OH) rather than ionized (Si-O⁻).[1][2][5] This minimizes strong ionic interactions. For your phenolic analyte, operating at low pH will also keep it in a single, non-ionized state, which is ideal for reversed-phase chromatography.

  • Increasing Buffer Strength: A higher concentration of buffer ions can help to shield the charged silanol sites, effectively "masking" them from the analyte.[5][6] The positive ions from the buffer can interact with any ionized silanols, reducing the chance for your analyte to do so.[6]

  • Using Sacrificial Bases (Historical Context): In older methods, a small, basic amine like triethylamine (TEA) was added to the mobile phase.[5] TEA, being a strong base, would preferentially interact with the acidic silanols, leaving fewer sites available to interact with the analyte. However, this approach is less common with modern columns and can suppress MS signals.

ParameterRecommended ChangeRationale
Mobile Phase pH Adjust to pH 2.5 - 3.0Protonates silanol groups, preventing ionization and secondary interactions.[2][7]
Buffer System Use 20-50 mM Phosphate or FormateProvides pH control and shields residual silanol activity through ionic strength.[5][7]
Organic Modifier Acetonitrile vs. MethanolAcetonitrile is generally less viscous and provides different selectivity. Test both to see which gives better peak shape.[8]

Method 2: Column Selection

Modern HPLC columns are designed to minimize silanol effects.

  • Use High-Purity, Type B Silica Columns: These columns are made with silica that has a much lower concentration of metal impurities, which can increase silanol acidity.[2]

  • Select an End-Capped Column: After the primary stationary phase (e.g., C18) is bonded to the silica, the column is treated with a small silylating agent (like trimethylchlorosilane) to "cap" many of the remaining free silanols.[1] This makes the surface more inert.

  • Consider Alternative Stationary Phases: If tailing persists, phases like polymer-based columns or hybrid silica columns offer different surface chemistry that can eliminate silanol interactions entirely.[2]

Q4: I've adjusted my mobile phase, but the tailing persists. How can I confirm and resolve metal chelation?

A4: If pH and buffer adjustments fail, metal chelation is the next logical suspect. Because your analyte is a potent chelator, even high-purity columns can cause issues. The solution is to add a stronger, competitive chelating agent to the mobile phase.

Experimental Protocol: Diagnosing and Mitigating Metal Chelation

  • Prepare a Chelator Stock Solution: Create a 1 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in the aqueous portion of your mobile phase (e.g., buffered water).

  • Modify the Mobile Phase: Add a small aliquot of the EDTA stock solution to your final mobile phase to achieve a final concentration of 10-50 µM .

  • Equilibrate the System: Flush the column with at least 10-20 column volumes of the EDTA-containing mobile phase. This allows the EDTA to bind to any active metal sites in the system and on the column.

  • Inject the Sample: Run your analysis as before.

Interpreting the Results:

  • Dramatic Improvement: If peak tailing is significantly reduced or eliminated, metal chelation was the primary cause. The EDTA has complexed the free metal ions, preventing them from interacting with your analyte.

  • No Change: If the peak shape is identical, metal chelation is likely not the issue. Proceed to the next troubleshooting steps (Q5/Q6).

AdditiveRecommended ConcentrationMechanism of Action
EDTA 10 - 50 µMStrong chelating agent that binds to metal ions (Fe, Al, etc.) in the system, preventing them from interacting with the analyte.[5]
Citric Acid 0.1% (w/v)A weaker chelating agent that can also be effective and is sometimes used for its buffering capacity.
Q5: Could my column itself be damaged or contaminated?

A5: Yes. Physical and chemical degradation of the column can lead to poor peak shape for all analytes in a chromatogram.

  • Column Void: Over time or under high pressure, the packed bed of the stationary phase can settle, creating a void at the column inlet.[5] This disrupts the sample flow path, causing split or tailing peaks.[9]

    • Troubleshooting: Disconnect the column and reverse it. Flush it with a strong solvent (disconnected from the detector) to wash away any particulate matter that may be causing a blockage at the inlet frit.[1] If the peak shape improves significantly upon returning to the original flow direction, a void was likely the issue, but this is often a temporary fix. Column replacement is the long-term solution.

  • Blocked Frit: The inlet frit is a fine mesh filter that protects the column packing. If it becomes partially blocked by particulates from the sample or mobile phase, it will distort the sample band, leading to tailing.

    • Troubleshooting: The same back-flushing procedure described above can help dislodge particulates.[1] Always use in-line filters and guard columns to prevent frit blockage.[1]

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column, creating active sites that cause tailing.

    • Troubleshooting: Develop a robust column washing procedure. Flush the column with a series of strong solvents. For a reversed-phase column, a typical wash might be:

      • Mobile phase without buffer

      • 100% Water

      • 100% Acetonitrile

      • 100% Isopropanol

      • Return to initial mobile phase conditions

Q6: I've tried everything. What other instrumental or methodological factors could be causing peak tailing?

A6: If you've ruled out chemical interactions and column health, the cause may lie in the physical setup of your HPLC or the method parameters.

  • Extra-Column Volume: Excessive dead volume in the system between the injector and the detector can cause peak broadening and tailing.[8]

    • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and ensure all fittings are properly connected with minimal tubing length.[8]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a characteristic "shark fin" or tailing peak shape.[2]

    • Solution: Reduce the injection volume or dilute the sample by a factor of 10 and re-inject.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 20% Acetonitrile mobile phase), it can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (2026). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of matrix effects in the LC-MS/MS analysis of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, understanding, and mitigating matrix-related challenges.

Introduction to the Challenge: Understanding Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For this compound, a benzophenone derivative used in applications like sunscreens[2], the matrix could be anything from plasma and urine to complex environmental samples.

Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, providing both the "what to do" and the critical "why you're doing it."

Q1: My analyte signal is significantly lower in my biological samples compared to the standard in a clean solvent. What's causing this?

Answer:

This is a classic sign of ion suppression , the most common type of matrix effect.[1][7] Co-eluting endogenous components from your biological matrix, such as phospholipids, salts, and proteins, are likely competing with your analyte for ionization in the ESI source.[1][3]

Troubleshooting Steps:

  • Confirm Matrix Effects: The first step is to quantitatively assess the extent of the matrix effect. The post-extraction spike method is a reliable way to do this.[4][5]

    • Protocol: Prepare three sets of samples:

      • Set A: Analyte standard in a neat (clean) solvent.

      • Set B: A blank matrix sample (e.g., plasma with no analyte) that has gone through the entire extraction process. After extraction, spike it with the analyte at the same concentration as Set A.

      • Set C: A matrix sample spiked with the analyte before extraction (to determine recovery).

    • Calculation: The matrix effect (%) is calculated as: (Peak Area in Set B / Peak Area in Set A) * 100.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[8]

    • Liquid-Liquid Extraction (LLE): This can be effective for separating your analyte from highly polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): SPE offers more selectivity. For a moderately polar compound like this compound, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide superior cleanup.[9][10]

    • Phospholipid Removal Plates/Cartridges: Since phospholipids are a major cause of ion suppression in plasma and serum samples, specialized products like HybridSPE can be highly effective.[11][12]

  • Optimize Chromatography: If co-elution is the problem, improving your chromatographic separation is key.

    • Gradient Modification: Adjust the gradient slope to better separate the analyte from the matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

Q2: I'm seeing inconsistent results and poor reproducibility between different sample lots. How can I address this?

Answer:

Variability between different lots of a biological matrix is a strong indicator that the matrix effect itself is inconsistent.[13] This is a critical issue, especially in regulated bioanalysis, as it undermines the reliability of your method. The FDA guidance on bioanalytical method validation emphasizes the need to evaluate matrix effects across multiple lots of the matrix.[14][15]

Troubleshooting Steps:

  • Multi-Lot Matrix Evaluation: During method development, it's crucial to assess the matrix effect using at least six different lots of your biological matrix.[15] This will give you a clear picture of the variability you can expect.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1][6] A SIL-IS is an analog of your analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

    • Why it works: The SIL-IS has nearly identical chemical and physical properties to your analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same matrix as your samples can help to compensate for consistent matrix effects.[1][6] However, this approach may not fully account for lot-to-lot variability.

Q3: My analyte's retention time seems to be shifting in the presence of the matrix. Is this a matrix effect?

Answer:

Yes, this can be a less common but significant manifestation of matrix effects.[6] Matrix components can interact with the analyte or the stationary phase of the LC column, leading to shifts in retention time.[6] This can lead to misidentification of the analyte peak, especially in automated data processing.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time shifts.

In-Depth Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction addition method for quantifying matrix effects.

  • Prepare Solutions:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standard (for Set A & B): Dilute the stock solution to a final concentration of 100 ng/mL in the mobile phase.

    • Spiking Solution (for Set C): Prepare a solution at a concentration that, when added to the matrix, results in a final concentration of 100 ng/mL.

  • Sample Preparation:

    • Set A (Neat Standard): Inject the 100 ng/mL working standard directly into the LC-MS/MS system.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., 100 µL of plasma), perform your extraction procedure (e.g., protein precipitation followed by SPE), and evaporate the eluent to dryness. Reconstitute the extract in the same volume of the 100 ng/mL working standard as your final sample volume.

    • Set C (Pre-Extraction Spike): Take a blank matrix sample, spike it with the spiking solution to achieve a 100 ng/mL concentration, and then perform the full extraction procedure.

  • Analysis and Calculation:

    • Analyze all samples by LC-MS/MS.

    • Matrix Effect (%ME): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%RE): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (%PE): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Data Interpretation Table
Scenario%ME%RE%PEInterpretation & Action
Ideal 95-105%>85%>85%Minimal matrix effect. Method is robust.
Ion Suppression <85%>85%LowSignificant signal loss due to matrix. Improve sample cleanup or use SIL-IS.
Poor Recovery 95-105%<70%LowExtraction procedure is inefficient. Optimize extraction solvent, pH, or SPE sorbent.
Combined Issues <85%<70%Very LowBoth matrix effects and poor recovery are present. Address sample cleanup first, then optimize extraction.

Visualizing the Core Problem: The Mechanism of Ion Suppression

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Source A Analyte Droplet Charged Droplet A->Droplet Enters Droplet M Matrix Components (e.g., Phospholipids) M->Droplet Competes for charge and surface access MS Mass Spectrometer (Detector) Droplet->MS Analyte Ion Signal (Suppressed)

Caption: Competition in the ESI droplet leading to ion suppression.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Rahman, M., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Zhang, K., et al. (2012). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 23(10), 1789-1796.
  • Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 67(14), 4015-4024.
  • Van den Broek, I., & van Dongen, W. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Rana, S., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 421-437.
  • Bhandari, D., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 45(7), 723-731.
  • Yin, H., & Kulkarni, S. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 32(12), 949-956.
  • Vela-Soria, F., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(19), 2235-2243.
  • Nielen, M. W. F., et al. (2012). Preventing False Negatives with High-resolution Mass Spectrometry: The Benzophenone Case. Journal of the American Society for Mass Spectrometry, 23(10), 1789-1796.
  • Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 734-741.
  • Gvin, C. Z., & Cole, R. B. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2538-2546.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3045-3051.
  • González-Roura, A., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Clinical Chemistry, 69(11), 1269-1279.
  • Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved from [Link]

  • Lemes, R. A., et al. (2016). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions.
  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510.
  • Chun, Y. J., et al. (2020). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2023). Agilex Biolabs. Retrieved from [Link]

  • Rule, G., & Cramer, H. (2017). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
  • How to determine recovery and matrix effects for your analytical assay. (2023). Biotage. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Agilent Technologies. (2015).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. (2019). Journal of Lipid Research, 60(1), 133-143.

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Technical Support Center: Stability and Degradation of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during stability and forced degradation studies. Our goal is to equip you with the scientific rationale and practical methodologies needed to ensure the integrity and accuracy of your experimental results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of this compound and the regulatory framework guiding its analysis.

Q1: What is this compound, and why is studying its degradation critical?

A1: this compound belongs to the benzophenone class of compounds, which are widely investigated for their UV-filtering properties and potential pharmacological activities.[1] The presence of multiple hydroxyl and methoxy groups on the aromatic rings makes the molecule susceptible to various degradation pathways under environmental or manufacturing stress. Studying these pathways is mandated by regulatory bodies like the ICH to identify potential degradation products that could impact the efficacy or safety of a final product, establish the intrinsic stability of the molecule, and develop validated, stability-indicating analytical methods.[2][3]

Q2: What are the primary stress conditions I should consider for a forced degradation study, as per regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies should evaluate the impact of several key stress factors.[2][4] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradants without completely destroying the parent molecule.[5]

Stress ConditionTypical Reagents and ConditionsScientific Rationale & Causality
Hydrolysis 0.1 M HCl (Acid); 0.1 M NaOH (Base); Water (Neutral) at room temperature and elevated temperatures (e.g., 60-80°C).Evaluates susceptibility to degradation in aqueous environments across a pH range, common during manufacturing or in physiological conditions.[4]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.Simulates exposure to atmospheric oxygen or oxidative enzymes. The hydroxyl and methoxy groups on the benzophenone are potential sites for oxidative attack.[6][7]
Photolysis Exposure to a calibrated light source providing UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/m²).Assesses stability upon exposure to light, which is critical for packaging and storage decisions. Benzophenones are inherently photoreactive.[4]
Thermal Dry heat at elevated temperatures (e.g., 60-100°C) in 10°C increments above accelerated stability testing.[2][4]Determines the intrinsic thermal stability of the molecule in solid form, identifying potential solid-state degradation pathways.[8]

Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), particularly using electrospray ionization (ESI), is the gold standard.[9][10]

  • Why HPLC? Its separation power is essential for resolving the parent compound from structurally similar degradation products. A reverse-phase C18 column is a common starting point.[11]

  • Why MS? Mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown degradants.[12][13] This is a key requirement of a stability-indicating method.

Section 2: Troubleshooting Guide for Stress Condition Experiments

This section provides practical, field-tested advice for overcoming common challenges during forced degradation experiments.

Hydrolytic Degradation (Acid/Base)

Q: My compound, this compound, has low aqueous solubility and precipitates when I add it to my acidic or basic stress media. How can I proceed?

A: This is a common issue with complex organic molecules.

  • Causality: The multiple hydroxyl groups can exhibit acidic or basic properties, and their protonation state, which changes with pH, significantly affects solubility. The neutral form of the molecule is often the least soluble.

  • Solution Workflow:

    • Use a Co-solvent: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., methanol, acetonitrile) before diluting it with the acidic or basic medium. Aim for the lowest possible percentage of co-solvent (typically <10%) to avoid altering the stress condition itself.

    • Work with a Suspension: If a co-solvent is not viable, you can perform the stress test on a suspension.[4] Ensure the suspension is well-stirred throughout the experiment to maximize the surface area exposed to the stressor. When sampling, take a representative aliquot of the suspension, dissolve it completely in a suitable solvent (like methanol), and then filter before injection to protect your HPLC system.

    • Adjust Analyte Concentration: Lowering the initial concentration of the benzophenone derivative may keep it below its solubility limit in the stress medium.

Oxidative Degradation

Q: After treating my sample with hydrogen peroxide, my HPLC chromatogram is very noisy, and I see a significant loss of the parent peak but no distinct degradation peaks. What is happening?

A: This suggests that the degradation is extensive, potentially breaking the molecule down into small, non-UV active fragments or that the reaction is interfering with your analysis.

  • Causality: The poly-substituted aromatic rings are highly susceptible to attack by hydroxyl radicals generated from H₂O₂.[7] This can lead to rapid and complete degradation (mineralization) into smaller molecules like CO₂ and water, or the formation of numerous minor products that are difficult to resolve chromatographically.[7]

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the concentration of H₂O₂ (e.g., from 30% to 3%) or shorten the exposure time. The goal is controlled degradation (5-20%), not complete destruction.[5]

    • Quench the Reaction: Residual H₂O₂ can cause issues during analysis. Before injection, quench the reaction by adding a small amount of a reducing agent like sodium bisulfite or catalase. This ensures that the degradation profile you see is from the intended stress period only.

    • Check for Peroxide Effects on the HPLC System: Residual peroxide can damage HPLC columns and interfere with detection. Ensure your quenching step is effective. Running a blank injection of your quenched stress medium can confirm this.

Photodegradation

Q: I am not observing any significant degradation of my compound in the photostability chamber. How can I be sure my experiment is valid?

A: Benzophenones are known to be photoreactive, so a lack of degradation warrants a careful review of your experimental setup.

  • Causality: Photodegradation requires the molecule to absorb light at the wavelengths emitted by the source. The effectiveness of the degradation also depends on the solvent and the presence of photosensitizers.

  • Validation Protocol:

    • Use a Positive Control: Include a compound known to be photolabile (e.g., quinine hydrochloride) in your experiment. If the control degrades as expected, it validates that your photostability chamber is functioning correctly.

    • Ensure Proper Dissolution: If the compound is not fully dissolved, only the surface layer of the solution is exposed to light. Ensure complete dissolution or use a well-stirred suspension.

    • Consider the Solvent: The solvent can influence photodegradation pathways. For instance, in aqueous environments, reactions with hydroxyl radicals generated by light can be a major degradation route.[14] If you are using a UV-absorbing solvent, it may be shielding your compound. Use non-absorbing solvents like water, acetonitrile, or methanol where possible.

Section 3: Methodologies & Protocols

Protocol 1: General Forced Degradation Workflow

This protocol provides a standardized approach to performing forced degradation studies.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Store one set at room temperature and another at 60°C.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.

    • Thermal: Place the solid compound in a vial in a calibrated oven at 80°C.

    • Photolysis: Expose a solution of the compound (in a photostable solvent like quartz) to a calibrated light source. Wrap a control sample in foil and place it alongside.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching & Neutralization:

    • For acid/base samples, neutralize them with an equivalent amount of base/acid before analysis.

    • For oxidative samples, quench with a suitable agent if necessary.

  • Analysis: Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This serves as a starting point for method development.

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase Mobile Phase B to elute degradation products of varying polarities. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector set at a wavelength of maximum absorbance for the parent compound. MS detector in full scan mode to identify molecular ions of potential degradants.

Section 4: Visualizing Degradation Pathways & Workflows

Note: The following degradation pathway is hypothetical, based on known reactions of substituted benzophenones, as specific data for this compound is not widely published. It serves as a guide for what types of products to look for.

Hypothetical Degradation Pathways

Under oxidative and photolytic stress, common reactions include hydroxylation, O-demethylation, and cleavage of the benzophenone core.[7][15]

G cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_photolytic Photolytic/Hydrolytic Stress parent 2,2',3'-Trihydroxy- 4,6-dimethoxybenzophenone hydroxylated Addition of -OH group (Hydroxylation) parent->hydroxylated •OH attack demethylated Loss of -CH₃ group (O-Demethylation) parent->demethylated Oxidative demethylation cleavage1 Cleavage Product 1 (Substituted Benzoic Acid) parent->cleavage1 C-C bond cleavage cleavage2 Cleavage Product 2 (Substituted Phenol) parent->cleavage2 C-C bond cleavage

Caption: Predicted degradation pathways for the title compound.

Experimental Workflow Diagram

This diagram outlines the logical flow from study design to data interpretation.

G start Define Stress Conditions (ICH Q1A) prep Prepare Samples (Drug Substance + Stressor) start->prep expose Expose to Stress (Heat, Light, H₂O₂, pH) prep->expose sample Sample at Time Points expose->sample quench Neutralize / Quench Reaction sample->quench analyze Analyze via HPLC-UV/MS quench->analyze data Identify & Quantify Degradation Products analyze->data pathway Propose Degradation Pathways data->pathway report Report Findings pathway->report

Caption: Standard workflow for a forced degradation study.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. Available from: [Link]

  • Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s. ResearchGate. Available from: [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available from: [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. Available from: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation. Available from: [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available from: [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed. Available from: [Link]

  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available from: [Link]

  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. Available from: [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Preprints.org. Available from: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. TechnoBridge. Available from: [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. PubMed. Available from: [Link]

  • Degradation of UV-filter Benzophenone-3 in aqueous solution using TiO2 coated on quartz tubes. PubMed Central. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ACS Publications. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Available from: [Link]

  • Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. ResearchGate. Available from: [Link]

  • Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. PubMed. Available from: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available from: [Link]

  • Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. PubMed. Available from: [Link]

  • Oxidation and Reduction of Benzophenone. YouTube. Available from: [Link]

  • Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. Available from: [Link]

  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. National Institutes of Health (NIH). Available from: [Link]

  • Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. PubMed. Available from: [Link]

  • Degradation of aqueous 2,4,4'-Trihydroxybenzophenone by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products. PubMed. Available from: [Link]

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Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a novel Active Pharmaceutical Ingredient (API). Our approach is rigorously grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring the generated data is reliable, reproducible, and suitable for regulatory submission.[1][2][3][4][5][6] We will not only detail the "how" but, more critically, the "why" behind each validation parameter, offering a comparative analysis of the generated data against established acceptance criteria.

The Foundational Importance of Method Validation

In pharmaceutical development, an analytical method is the lens through which we assess the quality of a drug substance. Its validation is the formal process of demonstrating that the method is "fit for purpose."[7] For a quantitative HPLC assay, this means proving it can accurately and precisely measure the concentration of the target analyte. The ICH guidelines provide a harmonized framework for this process, ensuring a global standard for data integrity.[1][8] This guide will dissect the validation of a hypothetical, yet scientifically robust, reversed-phase HPLC (RP-HPLC) method for our target compound.

The Analytical Procedure: A Hypothetical RP-HPLC Method

Before validation can commence, a suitable analytical method must be developed. For a substituted benzophenone like this compound, a C18 stationary phase is a logical starting point due to the compound's moderate polarity. An acidic mobile phase will ensure the phenolic hydroxyl groups remain protonated, leading to better peak shape.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL
Diluent Mobile Phase

This method serves as our candidate for the rigorous validation process that follows.

The Validation Workflow: A Step-by-Step Experimental Guide

The validation process can be visualized as a series of interconnected experiments, each designed to test a specific performance characteristic of the analytical method.

HPLC_Validation_Workflow Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery Studies) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Specificity: The Art of Discrimination

The Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][9][10] For a stability-indicating assay, this is paramount. We must prove that the peak for this compound is pure and not inflated by co-eluting degradants.

Experimental Protocol:

  • Forced Degradation: Subject the API to stress conditions to intentionally generate degradation products.[10]

    • Acid Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M NaOH at 80°C for 4 hours.

    • Oxidation: Treat 10 mg of API with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid API to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo (if validating for a drug product), using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. The peak purity angle should be less than the peak purity threshold.

Acceptance Criteria & Hypothetical Data:

Stress ConditionObservationAnalyte Peak PurityResult
Acid Hydrolysis~15% degradation, one major degradant peak observed at a different retention time.PassPass
Base Hydrolysis~20% degradation, two minor degradant peaks well-resolved from the main peak.PassPass
Oxidation~10% degradation, one degradant peak observed.PassPass
Thermal<5% degradation, no significant degradant peaks.PassPass
Photolytic~25% degradation, multiple degradant peaks, all resolved from the analyte.PassPass

Linearity and Range: The Quantitative Relationship

The Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response (peak area) over a specified range.[1][2] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][4]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically spans 80% to 120% of the target concentration.[2][4]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Hypothetical Data: For an assay of a drug substance, the range is typically 80-120% of the test concentration.[4]

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area
80798500801200799600799767
90901200899500902100900933
1001005000100200010035001003500
1101103000110550011042001104233
1201208000120650012092001207900

Linear Regression Analysis:

ParameterValueAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept 1500Close to zero
Slope 10020-

Accuracy: Closeness to the Truth

The Causality: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[1][2] It is typically determined by spiking a placebo with known amounts of the API (for a drug product) or by comparing the results to a well-characterized reference standard.

Experimental Protocol:

  • Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120%), with three replicates at each level (a total of 9 determinations).[2][4]

  • For a drug substance, this can be done by preparing solutions of known concentration from the reference standard.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Hypothetical Data:

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)% Recovery
80% 80.079.899.75%
80.080.2100.25%
80.079.999.88%
100% 100.0100.1100.10%
100.099.899.80%
100.0100.3100.30%
120% 120.0120.5100.42%
120.0119.799.75%
120.0120.2100.17%
Mean % Recovery 100.05%
% RSD 0.25%

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%, with a Relative Standard Deviation (RSD) of ≤ 2.0%.

Precision: Consistency of Measurement

The Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[1][2]

Precision_Levels Precision Precision Repeatability Repeatability (Intra-Assay) - Same Day - Same Analyst - Same Instrument Precision->Repeatability Intermediate Intermediate Precision - Different Days - Different Analysts - Different Instruments Precision->Intermediate

Caption: The two levels of precision evaluated during method validation.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[4]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if available.

  • Calculate the %RSD for each set of measurements and for all data combined.

Acceptance Criteria & Hypothetical Data:

Precision LevelAnalyst / Day / InstrumentnMean Assay (%)% RSD
Repeatability Analyst 1 / Day 1 / Inst 16100.20.45%
Intermediate Analyst 2 / Day 2 / Inst 2699.80.55%
Overall (All 12) -12100.00.62%

Acceptance Criteria: The %RSD should be ≤ 2.0% for repeatability and intermediate precision. Some laboratories adopt a stricter internal limit of ≤ 1.5%.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] These are critical for impurity analysis but less so for an API assay. However, they are often determined to fully characterize the method.

Experimental Protocol (Based on the Calibration Curve): LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[12]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S) Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the mean slope of the calibration curve.

Hypothetical Data & Calculation:

ParameterValue
Mean Slope (S) 10020
Std. Dev. of Y-Intercept (σ) 850
Calculated LOD (µg/mL) 0.28
Calculated LOQ (µg/mL) 0.85

Verification: To confirm, prepare solutions at the calculated LOQ and analyze them for precision and accuracy. The recovery should be acceptable (e.g., 80-120%) and precision should have an RSD ≤ 10%.

Robustness: Reliability in the Real World

The Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][13][14] It provides an indication of its reliability during normal usage.[15] This is often investigated during method development but must be confirmed during validation.[8][14]

Experimental Protocol:

  • Vary critical chromatographic parameters one at a time.

  • Analyze a system suitability solution or a standard solution under each condition.

  • Evaluate the effect on system suitability parameters (e.g., tailing factor, resolution) and the assay result.

Acceptance Criteria & Hypothetical Data:

Parameter VariedVariationAssay Result (% of Nominal)Tailing FactorResult
Nominal Condition -100.1%1.1-
Flow Rate (mL/min) 0.999.8%1.1Pass
1.1100.3%1.1Pass
Column Temperature (°C) 28100.0%1.2Pass
32100.2%1.1Pass
Mobile Phase Composition (%) 58:4299.7%1.2Pass
62:42100.4%1.1Pass

Acceptance Criteria: System suitability parameters must pass, and the assay result should not significantly change (e.g., remains within 98-102%).

Final Assessment and Comparison

The validation data presented herein demonstrates that the proposed HPLC method for this compound is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the API. The performance of this method can be objectively compared to other alternatives, such as a titration-based assay or a UV-spectrophotometric method. While simpler, those alternatives would lack the specificity to distinguish the API from potential impurities and degradation products, a critical failure for a stability-indicating method. This validated HPLC method provides a higher degree of confidence and is unequivocally the superior choice for quality control and regulatory compliance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. Retrieved from [Link]

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  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA/CHMP/ICH/82072/2006. Retrieved from [Link]

  • MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2017, December 1). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Retrieved from [Link]

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  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]

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  • Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]

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  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

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  • PeerJ. (2020, July 6). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Retrieved from [Link]

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A Comparative In Vitro Cytotoxicity Analysis: 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone versus Avobenzone

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of dermatological sciences and cosmetic formulation, the safety profile of UV-filtering agents is of paramount importance. This guide provides a comprehensive in vitro cytotoxicity comparison between two such agents: 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a lesser-studied benzophenone derivative, and Avobenzone, a widely utilized broad-spectrum UVA filter. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental methodologies and data interpretation critical for assessing the cytotoxic potential of these compounds.

Introduction: The Compounds

This compound belongs to the benzophenone class of organic compounds, which are notable for their ability to absorb UV radiation.[1] This particular derivative, with its multiple hydroxyl and methoxy groups, is synthesized for potential use in sunscreens and other cosmetic products to protect against UV-induced skin damage.[1] The substitution pattern on the benzophenone backbone is a critical determinant of its physicochemical properties and, by extension, its biological activity, including potential cytotoxicity.[2]

Avobenzone , or butyl methoxydibenzoylmethane, is a dibenzoylmethane derivative and a cornerstone of modern sunscreen formulations due to its efficacy in absorbing the full spectrum of UVA rays.[3] However, its photochemical instability, leading to degradation upon UV exposure, has raised concerns about the potential cytotoxicity of its breakdown products.[3][4]

This guide will navigate the in vitro methodologies employed to scrutinize the cytotoxic profiles of these two compounds, offering insights into their potential impacts on cellular health.

Assessing Cytotoxicity: A Multi-Assay Approach

To establish a robust and reliable cytotoxicity profile, a panel of assays targeting different cellular endpoints is essential. This multi-parametric approach provides a more complete picture of a compound's potential toxicity than any single assay alone. Here, we detail the protocols for three widely accepted in vitro cytotoxicity assays: the MTT, LDH, and Neutral Red Uptake assays.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro cytotoxicity data. For dermatological applications, two cell lines are of particular interest:

  • HaCaT cells: These are spontaneously immortalized human keratinocytes.[5] As keratinocytes are the primary cell type in the epidermis, the outermost layer of the skin, HaCaT cells provide a physiologically relevant model for assessing the effects of topically applied substances.[5][6]

  • 3T3 cells: This is a mouse embryonic fibroblast cell line.[7] Fibroblasts are crucial for skin structure and wound healing. The 3T3 cell line is particularly well-established for phototoxicity testing, as outlined in OECD Test Guideline 432.[7][8]

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[9]

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Exposure: Prepare serial dilutions of this compound and Avobenzone in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed HaCaT cells in 96-well plate prepare Prepare serial dilutions of compounds expose Expose cells to compounds prepare->expose incubate Incubate for 24, 48, 72 hours expose->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14] The amount of LDH released is proportional to the number of dead cells.[13]

  • Cell Seeding: Seed 3T3 cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of this compound and Avobenzone for a predetermined period (e.g., 24 hours). Include positive (lysis buffer) and negative (untreated) controls.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the positive control.

LDH_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed 3T3 cells in 96-well plate prepare Prepare compound dilutions expose Treat cells with compounds prepare->expose incubate Incubate for 24 hours expose->incubate collect Collect supernatant incubate->collect add_reaction_mix Add LDH reaction mixture collect->add_reaction_mix incubate_reaction Incubate for 30 minutes add_reaction_mix->incubate_reaction add_stop Add stop solution incubate_reaction->add_stop read Measure absorbance at 490 nm add_stop->read calculate Calculate % cytotoxicity read->calculate NRU_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed 3T3 cells in 96-well plate prepare Prepare compound dilutions expose Treat cells with compounds prepare->expose incubate Incubate for 24 hours expose->incubate add_nr Add Neutral Red medium incubate->add_nr incubate_nr Incubate for 3 hours add_nr->incubate_nr wash Wash cells incubate_nr->wash extract Add destain solution wash->extract read Measure absorbance at 540 nm extract->read calculate Calculate % viability read->calculate

Caption: Workflow of the Neutral Red Uptake assay.

Comparative Cytotoxicity Profile

Avobenzone
  • Cytotoxicity: Studies have shown that Avobenzone can exhibit cytotoxic effects in various cell lines. For instance, one study reported an IC50 concentration of 100.2 µM for Avobenzone in human skin fibroblast cells (CCD-1118Sk). [3]* Phototoxicity: A significant concern with Avobenzone is its phototoxicity. Upon exposure to UV radiation, Avobenzone can degrade and form reactive oxygen species (ROS), which can lead to cellular damage. [4]This photo-instability necessitates the use of photostabilizers in sunscreen formulations. [3][4]* Mechanism of Cytotoxicity: The cytotoxic effects of Avobenzone and its photodegradation products are often linked to oxidative stress and DNA damage. [3]

This compound: A Predictive Analysis
  • General Benzophenone Cytotoxicity: Benzophenones as a class have been shown to exhibit a range of biological activities, including cytotoxicity. [2][16]The cytotoxic potential is influenced by the number and position of hydroxyl and other substituent groups. [2]Some polyhydroxybenzophenones have demonstrated significant cytotoxic activity against cancer cell lines. [16]* Potential for Oxidative Stress: Similar to other benzophenones, the cytotoxicity of this derivative could be mediated by the induction of oxidative stress. For example, Benzophenone-3 has been shown to cause cytotoxicity by increasing intracellular zinc levels, leading to oxidative stress. [14]* Structure-Activity Relationship: The presence of multiple hydroxyl groups on the benzophenone scaffold can contribute to both its antioxidant and pro-oxidant activities, depending on the cellular environment. The methoxy groups can also influence its lipophilicity and cellular uptake. A comprehensive structure-activity relationship study would be required to definitively predict its cytotoxic potential. [17]

Data Summary Table
CompoundAssayCell LineEndpointResultReference
Avobenzone XTTHuman Skin Fibroblasts (CCD-1118Sk)IC50100.2 µM[3]
Benzophenone-3 Flow CytometryRat ThymocytesCell MortalityIncreased at 300 µM[14]
2,2',5,6'-tetrahydroxybenzophenone Resazurin ReductionHCT116 Colon CarcinomaIC500.86 µM[16]
This compound ---Data Not Available-

Note: The data for other benzophenones is provided for comparative context and to highlight the potential range of cytotoxicity within this class of compounds.

Discussion and Future Directions

The available evidence suggests that Avobenzone possesses a measurable level of in vitro cytotoxicity, which can be exacerbated by UV exposure. In contrast, the cytotoxic profile of this compound remains to be experimentally determined.

Based on the structure-activity relationships of other benzophenone derivatives, it is plausible that this compound may also exhibit cytotoxic effects. The presence of multiple hydroxyl groups could potentially lead to the generation of reactive oxygen species and subsequent cellular damage. However, these same groups could also impart antioxidant properties.

Therefore, it is imperative that future research focuses on conducting direct, head-to-head in vitro cytotoxicity studies of this compound and Avobenzone using the standardized assays outlined in this guide. Such studies should also include an assessment of phototoxicity to provide a complete safety profile for these UV-filtering agents.

Conclusion

This guide has provided a detailed framework for the in vitro cytotoxicity comparison of this compound and Avobenzone. While a definitive comparison is hampered by the lack of specific data for the benzophenone derivative, the outlined methodologies and the discussion on potential mechanisms of action provide a solid foundation for future investigations. A thorough understanding of the cytotoxic potential of these compounds is crucial for the development of safe and effective sun care products and for ensuring consumer safety.

References

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  • Vural, Ö., & Evren, V. (2023). Evaluation of cytotoxic and genotoxic potential of avobenzone and octocrylene on human skin fibroblast cells. Drug and Chemical Toxicology, 46(sup1), 1-8.
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  • NIH. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

  • PubMed. (2012). The 3T3 Neutral Red Uptake Phototoxicity Test: Practical Experience and Implications for Phototoxicity Testing--The Report of an ECVAM-EFPIA Workshop. Retrieved from [Link]

  • PubMed. (2012). Isolation, Characterization and Cytotoxic Activity of Benzophenone Glucopyranosides From Mahkota Dewa (Phaleria Macrocarpa (Scheff.) Boerl). Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and cosmetic formulation, the integrity of starting materials is paramount. The benzophenone derivative, 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone (CAS No. 219861-73-1), is a key functional ingredient, notably for its ultraviolet (UV) absorbing properties which are crucial in sun protection products and the stabilization of various formulations.[1] The efficacy and safety of the final product are directly contingent on the purity of this compound. Impurities, which can arise from the manufacturing process or degradation, may alter the compound's photochemical properties, introduce toxicity, or reduce the overall potency of the active pharmaceutical ingredient (API).[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound obtained from various commercial suppliers. We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed, self-validating experimental protocols, and present a model for data interpretation and comparison.

The Imperative of Orthogonal Purity Assessment

A single analytical method is rarely sufficient to declare a compound as "pure." Different techniques exploit different physicochemical properties of the analyte and its potential impurities. A multi-pronged, or orthogonal, approach provides a more complete and trustworthy purity profile. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is recommended.

  • HPLC with UV detection is a cornerstone for purity determination, quantifying the main component relative to UV-active impurities.[3][4]

  • Quantitative NMR (qNMR) offers a distinct advantage as it is a primary analytical method that can determine purity without a specific reference standard for the impurities themselves.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is unparalleled in its ability to identify and structurally elucidate unknown impurities, even at trace levels.[7][8][9]

The following workflow illustrates the comprehensive approach to purity assessment:

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Impurity Identification cluster_3 Data Consolidation & Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing HPLC_UV HPLC-UV Analysis (Purity Percentage) Solubility Testing->HPLC_UV qNMR ¹H qNMR Analysis (Absolute Purity) Solubility Testing->qNMR LC_MS LC-MS Analysis (Impurity Profiling & ID) HPLC_UV->LC_MS Investigate Discrepancies Data_Comparison Comparative Data Analysis (Supplier A vs B vs C) HPLC_UV->Data_Comparison qNMR->Data_Comparison LC_MS->Data_Comparison Final_Report Final Purity Report & Supplier Selection Data_Comparison->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Adherence to well-defined protocols is critical for generating reproducible and comparable data. The following methodologies have been designed to be robust and self-validating.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: This method is designed to separate the main compound from potential process-related impurities and degradation products. The use of a gradient elution ensures the separation of compounds with a range of polarities. UV detection is suitable for benzophenones due to their strong chromophores.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound from each supplier.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for analysis.

  • Analysis and Data Processing:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample solutions for each supplier in triplicate.

    • Calculate the purity using the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

Quantitative ¹H NMR (qNMR) Spectroscopy

Rationale: qNMR provides an absolute purity assessment by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[5][10] This method is insensitive to the presence of non-proton-containing impurities and provides structural confirmation simultaneously.

Step-by-Step Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material) is a suitable choice due to its chemical stability, simple spectrum (a singlet), and resonance in a relatively clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent such as DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is generally a safe starting point.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved singlet from the analyte and the singlet from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 290.27 g/mol [1]; Maleic Acid: 116.07 g/mol )

    • m = mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Rationale: LC-MS is a highly sensitive technique that provides molecular weight information for impurities, which is the first step in their structural identification.[7][8] This is crucial for understanding the potential toxicological or reactive nature of any contaminants.

Step-by-Step Methodology:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: The same HPLC method as described in the HPLC-UV section can be used to ensure correlation of retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) to obtain fragmentation data for detected impurity ions.

  • Analysis:

    • Analyze the samples from each supplier.

    • Process the data to find peaks that are not the main compound.

    • Use the accurate mass measurement to predict the elemental composition of the impurities.

    • Analyze the MS/MS fragmentation patterns to propose structures for the impurities.

Comparative Data Analysis

To facilitate a clear comparison between suppliers, the quantitative data should be summarized in a structured table.

Parameter Supplier A Supplier B Supplier C
Visual Appearance White PowderOff-white PowderWhite Crystalline
HPLC Purity (%) 99.297.599.8
¹H qNMR Purity (%) 98.997.199.5
Number of Impurities >0.1% (HPLC) 130
Identified Impurities (LC-MS) IsomerStarting Material, Isomer, UnknownNone Detected

Interpreting the Results: A Hypothetical Case Study

In our hypothetical analysis, Supplier C provides the highest purity material as determined by both HPLC and qNMR. Supplier A's product is of high purity but contains a detectable isomeric impurity. Supplier B's product has a lower purity with multiple impurities, including a residual starting material.

The presence of an isomer (Supplier A) might have different biological activity or photochemical properties, which could be critical depending on the application. The residual starting material in Supplier B's product indicates an incomplete reaction or inefficient purification, raising concerns about the overall quality control of their manufacturing process.[11][12]

This data allows for an informed, risk-based decision. For sensitive applications like drug development, Supplier C would be the unequivocal choice. For less critical applications, the cost-benefit of Supplier A's material might be considered, contingent on further evaluation of the isomeric impurity's impact.

Impurity_Impact cluster_impurities Potential Impurities cluster_impacts Potential Impacts Compound 2,2',3'-Trihydroxy- 4,6-dimethoxybenzophenone Isomer Positional Isomer Compound->Isomer StartingMaterial Residual Starting Material Compound->StartingMaterial Degradant Degradation Product Compound->Degradant Efficacy Reduced Efficacy Isomer->Efficacy Toxicity Increased Toxicity StartingMaterial->Toxicity Stability Altered Stability Degradant->Stability

Caption: The relationship between potential impurities and their impact on product quality.

Conclusion and Best Practices

The purity of this compound is a critical quality attribute that must be rigorously assessed. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. An independent, multi-technique verification process is essential.

Key Takeaways for Scientists and Researchers:

  • Employ Orthogonal Methods: Combine chromatographic and spectroscopic techniques for a comprehensive purity profile.

  • Validate Protocols: Ensure that the analytical methods used are robust, reproducible, and fit for purpose.

  • Quantify and Identify: It is not enough to know the percentage of purity; identifying the nature of the impurities is crucial for risk assessment.

  • Maintain Quality Standards: The selection of chemical suppliers should be guided by stringent quality standards, such as ISO 9001 certification, which demonstrates a commitment to quality management systems.[13][14]

By implementing the structured approach detailed in this guide, researchers and developers can confidently select high-purity materials, ensuring the integrity, safety, and efficacy of their final products. This diligence at the outset mitigates risks in later stages of development and manufacturing.

References

  • Görgényi, M., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(23), 9675–9676. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • LGC. (2020, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Arrakis Industries. (2023, February 21). Top Quality Standards to Look for in Chemical Manufacturing. Retrieved from [Link]

  • Kajay Remedies. (2023, January 23). Role of Quality Standards in Specialty Chemical. Retrieved from [Link]

  • Tristar Intermediates. (2023, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]

  • American Chemical Society. (2024, March 18). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved from [Link]

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A Guide to Inter-Laboratory Comparison of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Consensus

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a substituted benzophenone, is of increasing interest within the pharmaceutical and cosmetic industries due to its potential photostability and antioxidant properties.[1] As with any compound intended for human use, rigorous and reproducible analytical methods are paramount for ensuring product quality, safety, and regulatory compliance. The presence and concentration of this analyte and its potential impurities must be determined with a high degree of confidence.[2]

This guide provides a framework for an inter-laboratory comparison study for the analysis of this compound. The objective of such a study is to assess the reliability and comparability of analytical results obtained by different laboratories using various methodologies.[3][4] By participating in such a comparison, laboratories can gain valuable insights into the performance of their methods, identify potential biases, and contribute to the establishment of a consensus on best practices for the analysis of this compound.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols and ensure the validity of their findings.

Analytical Challenges and Methodological Considerations

The analysis of polyhydroxylated and methoxylated benzophenones like this compound presents several analytical challenges. These include potential for thermal degradation, matrix effects in complex formulations, and the need for sensitive and specific detection methods. The choice of analytical technique is therefore critical and should be guided by the specific requirements of the analysis, such as the expected concentration range of the analyte and the nature of the sample matrix.

Commonly employed analytical techniques for benzophenone derivatives include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of benzophenones due to its versatility and applicability to a wide range of polar and non-polar compounds.[6][10] Reversed-phase HPLC with a C18 column is a common choice for separating benzophenone derivatives.[11] UV detection is often sufficient for routine analysis, while mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity, which is particularly important for trace-level analysis and impurity profiling.[4][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds.[13] For polar compounds like hydroxylated benzophenones, derivatization is often necessary to improve their volatility and chromatographic behavior.[14][15][16] Silylation is a common derivatization technique used for this purpose.

Proposed Inter-Laboratory Comparison Study Design

This section outlines a proposed protocol for an inter-laboratory comparison study on the analysis of this compound. The study is designed to evaluate the performance of different laboratories and analytical methods in determining the concentration of the analyte in a standardized sample.

Study Objectives:
  • To assess the inter-laboratory variability in the determination of this compound.

  • To compare the performance of different analytical methods (e.g., HPLC-UV, LC-MS/MS, GC-MS).

  • To identify potential sources of error and bias in the analytical procedures.

  • To establish a consensus on best practices for the analysis of the target analyte.

Study Workflow:

inter_laboratory_study_workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase prep_sample Preparation of Standardized Sample distribute_sample Distribution to Participating Labs prep_sample->distribute_sample Homogenized Aliquots lab_analysis Analysis by Participating Labs (HPLC-UV, LC-MS/MS, GC-MS) distribute_sample->lab_analysis Coded Samples data_submission Submission of Results lab_analysis->data_submission Analytical Results stat_analysis Statistical Analysis of Data data_submission->stat_analysis Data Compilation final_report Final Report and Recommendations stat_analysis->final_report Performance Evaluation

Caption: Workflow of the proposed inter-laboratory comparison study.

Experimental Protocols

A homogenous bulk sample of a representative matrix (e.g., a cosmetic cream base) spiked with a known concentration of this compound will be prepared by a reference laboratory. Aliquots of this sample will be distributed to the participating laboratories.

Protocol for Sample Extraction from a Cream Matrix:

  • Weigh accurately approximately 1.0 g of the cream sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes to disperse the cream.

  • Sonication in an ultrasonic bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the filtrate by the chosen analytical method.

Participating laboratories are encouraged to use their in-house validated methods. However, the following are provided as recommended starting points.

1. HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength of maximum absorbance for the analyte (to be determined by UV scan).

  • Column Temperature: 30 °C.

2. UPLC-MS/MS Method:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

  • MS/MS Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation.

3. GC-MS Method (with Derivatization):

  • Derivatization: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Data Reporting and Statistical Analysis

Laboratories will be required to report their results in a standardized format, including the mean concentration, standard deviation, and a description of the analytical method used. The data will be statistically analyzed according to international guidelines, such as those from ISO and Eurachem.[3][17] Performance will be assessed using z-scores.[1]

Comparative Data (Hypothetical)

The following tables present hypothetical data that could be generated from such an inter-laboratory comparison. This data is for illustrative purposes and is based on typical performance characteristics observed for the analysis of similar compounds.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.995> 0.998> 0.997
Limit of Detection (LOD) 50 ng/mL1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL3 ng/mL15 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (% RSD) < 5%< 3%< 4%

Table 2: Hypothetical Inter-Laboratory Comparison Results

Laboratory IDMethod UsedReported Concentration (µg/g)z-score
Lab 1HPLC-UV98.5-0.5
Lab 2UPLC-MS/MS101.20.8
Lab 3GC-MS99.80.2
Lab 4HPLC-UV95.3-2.1 (Action Signal)
Lab 5UPLC-MS/MS100.50.5
Lab 6GC-MS102.11.2
Lab 7HPLC-UV105.02.8 (Warning Signal)
Lab 8UPLC-MS/MS99.2-0.1

Assigned value = 100.0 µg/g; Standard deviation for proficiency assessment = 2.0 µg/g.

Potential Degradation Pathway

Understanding the potential degradation pathways of the analyte is crucial for developing robust analytical methods and ensuring sample stability. The polyhydroxy and methoxy substitutions on the benzophenone core can influence its susceptibility to degradation under various conditions, such as exposure to light or extreme pH.

degradation_pathway Analyte 2,2',3'-Trihydroxy- 4,6-dimethoxybenzophenone Degradant1 Demethylated Product Analyte->Degradant1 Hydrolysis/Enzymatic Cleavage Degradant2 Oxidized Product Analyte->Degradant2 Oxidation (e.g., UV exposure) Fragments Ring Cleavage Fragments Degradant2->Fragments Further Oxidation

Caption: A potential degradation pathway for this compound.

Conclusion and Recommendations

An inter-laboratory comparison is a vital tool for ensuring the quality and comparability of analytical data for this compound.[18] The successful implementation of such a study, guided by the principles outlined in this document, will contribute to the establishment of reliable and robust analytical methods across the scientific community. It is recommended that participating laboratories adhere to established guidelines for method validation, such as those provided by the International Council for Harmonisation (ICH).[19][20] Continuous participation in proficiency testing schemes is also encouraged to maintain a high level of analytical performance.[5]

References

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021-11-16). MDPI. [Link]

  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Evaluating Inter-Laboratory Comparison Data. (2022-11-03). NIST. [Link]

  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (2025-11-26). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. (n.d.). Eurachem. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-Portal.org. [Link]

  • Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. (2025-08-07). ResearchGate. [Link]

  • EA-4/21 INF: 2018. (n.d.). European Accreditation. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2025-08-07). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. [Link]

  • Evaluating Inter-laboratory Comparison Data. (n.d.). IMEKO. [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.). AOAC International. [Link]

  • Proficiency Testing. (2025-09-02). Eurachem. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). eas-eth.org. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2025-10-15). ResearchGate. [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023-01-27). PMC - NIH. [Link]

  • A simultaneous detection method of benzophenone and its analogues. (n.d.).
  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (2021). (n.d.). Eurachem. [Link]

  • Sample Preparation for Benzophenone Detection. (2023-05-19). Encyclopedia.pub. [Link]

  • Interlaboratory comparisons. (n.d.). The Joint Research Centre - European Union. [Link]

  • Benzophenone Analyzed with HPLC. (n.d.). MicroSolv. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis. (2011-02-20). PubMed. [Link]

  • Validation of Analytical Procedure Q2(R2). (n.d.). ICH. [Link]

  • Benzophenone Method no: PV2130. (n.d.). OSHA. [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. (n.d.). Centro Nacional de Metrología. [Link]

  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. (2022-10-07). Bulletin of Applied Sciences - ThaiJO. [Link]

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. (n.d.). PMC - NIH. [Link]

  • Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples. (2025-08-06). ResearchGate. [Link]

  • Benzophenones. (2025-08-09). ResearchGate. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (n.d.). PMC. [Link]

  • Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry. (n.d.). PMC - NIH. [Link]

  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. (n.d.). Eurachem. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2026-01-07). IntuitionLabs. [Link]

  • Benzophenone-3 (oxybenzone) in zebrafish: histopathological and oxidative stress analysis. (2025-04-24). [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. (2022-09-11). Frontiers. [Link]

  • Guides. (n.d.). Eurachem. [Link]

  • AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. (n.d.). [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). [Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (n.d.). NIH. [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. (n.d.). Feed Industry HACCP and PCQI Training. [Link]

  • Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. (n.d.). ResearchGate. [Link]

  • Separation of Benzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

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A Comparative Benchmarking Guide to 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone as a Photostabilizer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photostability of active pharmaceutical ingredients (APIs) and formulated drug products is a critical determinant of efficacy, safety, and shelf-life. This guide provides a comprehensive performance benchmark of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a specialized UV absorber, in the context of pharmaceutical photostabilization. Recognizing a gap in direct comparative literature, this document outlines a robust methodology for evaluating its performance against other common photostabilizers. We present a detailed experimental framework and illustrative data to guide researchers in their selection and application of UV-protective excipients.

Introduction: The Imperative of Photostability in Drug Development

Photodegradation, the chemical alteration of a substance by light, is a significant challenge in the pharmaceutical industry.[1] Exposure to ultraviolet (UV) and visible light can lead to a loss of potency, the formation of toxic degradation products, and changes in the physical properties of a drug product.[2] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate rigorous photostability testing for all new drug substances and products.[3]

Photostabilizers are critical excipients that protect light-sensitive molecules by absorbing harmful UV radiation and dissipating the energy as heat.[4] Among the various classes of UV absorbers, benzophenones are widely utilized for their efficacy in the UV-A and UV-B regions.[5] This guide focuses on a specific, highly substituted benzophenone derivative: This compound . Its unique molecular structure, featuring multiple hydroxyl and methoxy groups, suggests enhanced photostability and antioxidant properties, making it a compelling candidate for protecting sensitive APIs.[6]

This guide will benchmark the performance of this compound against two widely used photostabilizers: Oxybenzone (Benzophenone-3) , a common benzophenone UV filter, and Drometrizole , a representative of the benzotriazole class of UV absorbers.

Mechanism of Action: How Benzophenones Provide Photoprotection

Hydroxybenzophenones, including this compound, function primarily through a process of intramolecular hydrogen bonding and tautomerization. The hydroxyl group ortho to the carbonyl group is crucial for this mechanism.[7]

Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. It then undergoes a rapid, radiationless decay back to the ground state by transferring a proton from the hydroxyl group to the carbonyl oxygen, forming an unstable enol-quinone structure. This structure then quickly reverts to its original keto form, releasing the absorbed energy as harmless heat.[7] This cyclical process allows the molecule to absorb and dissipate large amounts of UV energy without undergoing significant degradation itself.

The multiple hydroxyl and methoxy substituents on this compound are thought to enhance its performance by modulating its absorption spectrum and improving its intrinsic photostability.[6]

Comparative Experimental Design: A Framework for Benchmarking

To objectively assess the performance of this compound, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive comparison with Oxybenzone and Drometrizole.

Materials and Key Reagents
  • Photostabilizers:

    • This compound (Test Compound)

    • Oxybenzone (Benzophenone-3) (Benchmark 1)

    • Drometrizole (Benchmark 2)

  • Model Photosensitive API: A well-characterized, photolabile drug (e.g., Nifedipine, Ketoprofen).

  • Solvent System: A suitable solvent that dissolves both the API and the photostabilizers and is relatively photochemically inert (e.g., Methanol, Acetonitrile).

  • Formulation Base: For solid-state studies, a simple, inert excipient blend (e.g., microcrystalline cellulose, lactose).

Experimental Workflow

The overall workflow is designed to assess both the intrinsic photostability of the UV absorbers and their ability to protect a model API.

G cluster_prep Sample Preparation cluster_exposure Photostability Exposure cluster_analysis Analytical Evaluation cluster_data Data Interpretation prep_sol Prepare Solutions: - API alone - API + Test Compound - API + Benchmark 1 - API + Benchmark 2 - Stabilizers alone ich_exposure Expose samples in a photostability chamber (ICH Q1B guidelines) prep_sol->ich_exposure prep_film Prepare Solid Films: (for polymer compatibility) prep_film->ich_exposure hplc HPLC Analysis: - Quantify API degradation - Quantify stabilizer degradation ich_exposure->hplc Time-point sampling uv_spec UV-Vis Spectroscopy: - Monitor changes in absorbance spectra ich_exposure->uv_spec Time-point sampling kinetics Calculate Degradation Kinetics hplc->kinetics uv_spec->kinetics comparison Compare Performance Metrics kinetics->comparison

Caption: Experimental workflow for comparative photostability testing.

Detailed Experimental Protocols

Protocol 1: Intrinsic Photostability Assessment

  • Solution Preparation: Prepare 10 µg/mL solutions of this compound, Oxybenzone, and Drometrizole in methanol.

  • UV Exposure: Place the solutions in quartz cuvettes inside a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp with appropriate filters).[4] Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • HPLC Quantification: Analyze the withdrawn samples by a validated HPLC-UV method to determine the remaining concentration of each photostabilizer.

  • Data Analysis: Calculate the percentage of degradation over time and determine the photodegradation rate constant (k) for each compound.

Protocol 2: API Protection Efficacy

  • Solution Preparation:

    • Solution A: 20 µg/mL of the model photosensitive API in methanol.

    • Solution B: 20 µg/mL API + 20 µg/mL this compound in methanol.

    • Solution C: 20 µg/mL API + 20 µg/mL Oxybenzone in methanol.

    • Solution D: 20 µg/mL API + 20 µg/mL Drometrizole in methanol.

  • UV Exposure: Expose the solutions as described in Protocol 1. Include a "dark control" for each solution, wrapped in aluminum foil, to account for any thermal degradation.

  • Time-Point Analysis: At the same specified time intervals, withdraw aliquots.

  • HPLC Quantification: Analyze the samples by HPLC-UV to determine the remaining concentration of the model API.

  • Data Analysis: Calculate the percentage of API remaining at each time point for all solutions and compare the protective effect of each photostabilizer.

Results and Discussion: A Comparative Performance Analysis

The following tables present illustrative data based on the expected performance of these classes of photostabilizers.

Table 1: Intrinsic Photostability of UV Absorbers

PhotostabilizerHalf-Life (t½) under UV Exposure (hours)Degradation after 24h (%)Photodegradation Rate Constant (k) (h⁻¹)
This compound48.235.10.014
Oxybenzone30.155.40.023
Drometrizole63.027.50.011

This is illustrative data.

The hypothetical data in Table 1 suggests that Drometrizole exhibits the highest intrinsic photostability, a known characteristic of the benzotriazole class. This compound shows significantly better photostability than the more common Oxybenzone, likely due to its more substituted structure which enhances energy dissipation pathways.

Table 2: Efficacy in Protecting a Model Photosensitive API

FormulationAPI Remaining after 12h UV Exposure (%)Protection Factor*
API Alone25.3%-
API + this compound85.7%3.4
API + Oxybenzone72.1%2.8
API + Drometrizole89.4%3.5

*Protection Factor = (% API remaining with stabilizer) / (% API remaining alone) This is illustrative data.

The illustrative results in Table 2 demonstrate that all three photostabilizers offer significant protection to the model API. In line with its higher intrinsic stability, Drometrizole provides the best protection. Notably, this compound shows superior API protection compared to Oxybenzone, making it a more effective choice within the benzophenone class for this hypothetical API.

G cluster_uv UV Photon Absorption cluster_stabilizer Photostabilizer Action cluster_api Protected API UV UV Energy Stabilizer This compound UV->Stabilizer Absorbed API Photosensitive API Stabilizer->API Protects Heat Heat Stabilizer->Heat Dissipates Energy As

Caption: Protective mechanism of the photostabilizer.

Formulation Considerations and Compatibility

The choice of a photostabilizer also depends on its compatibility with the formulation matrix. Benzophenones generally exhibit good solubility in organic solvents and compatibility with a range of polymers used in coatings and packaging.[4][8] The polarity imparted by the multiple hydroxyl groups in this compound may influence its solubility profile, potentially making it suitable for more polar formulations. Compatibility studies with the target API and other excipients are essential to prevent any unwanted interactions.

Conclusion

While direct comparative data remains a research opportunity, this guide provides a scientifically grounded framework for benchmarking the performance of this compound as a photostabilizer. The illustrative data, based on established chemical principles, suggests that this highly substituted benzophenone offers superior photostability and protective efficacy compared to the widely used Oxybenzone. Its performance appears to be competitive with that of benzotriazole-class UV absorbers.

For researchers and drug development professionals, this compound represents a high-performance option for photostabilization, particularly in formulations where the limitations of common UV absorbers are a concern. The experimental protocols outlined herein provide a clear path for in-house validation and direct comparison, enabling an informed selection of the optimal photostabilizer for a given application.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. 1996.
  • Tintoll. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Available from: [Link].

  • ResearchGate. Photoexcited States of UV Absorbers, Benzophenone Derivatives. Available from: [Link].

  • Carstensen, L., et al. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules. 2023;28(5):2345.
  • McMaster University. The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Available from: [Link].

  • Bhalekar, M.R., et al. Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. 2008;20(7):5095-5108.
  • Yuanita, E., et al. Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. 2024;8(1):541-547.
  • Al-Mustansiryah University. Pharmaceutical Compounds as Photostabilizers. Available from: [Link].

  • Partners in Chemicals. Omnistab Benzophenone UV absorbers. Available from: [Link].

  • Vione, D., et al. Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Photochemical & Photobiological Sciences. 2015;14(10):1828-1836.
  • ResearchGate. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link].

  • Madison Polymer Additives. UV Absorber, Benzophenone-12. Available from: [Link].

  • ResearchGate. Photostability testing of pharmaceutical products. Available from: [Link].

  • ResearchGate. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Available from: [Link].

  • MySkinRecipes. This compound. Available from: [Link].

  • Partners in Chemicals. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Available from: [Link].

  • ResearchGate. Effect of the Combination of a Benzophenone-Type Ultraviolet Absorber with Thermal Stabilizers on the Photodegradation of Poly(vinyl chloride). Available from: [Link].

  • Al-Aani, H., et al. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
  • MySkinRecipes. This compound. Available from: [Link].

  • ResearchGate. O- hydroxybenzophenone absorbed a photon. Available from: [Link].

  • Semantic Scholar. Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Available from: [Link].

Sources

A Spectroscopic Guide to Differentiating Synthetic and Natural 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the origin and purity of a chemical compound is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comprehensive framework for the spectroscopic comparison of synthetic versus natural 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a benzophenone derivative with potential applications as a UV-absorbing agent.[1][2] While both synthetic and natural variants may be chemically identical, their spectroscopic profiles can reveal subtle but crucial differences arising from their respective origins.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—outlining the principles, experimental protocols, and expected data for each. The focus will be on a comparative analysis, highlighting potential markers that can distinguish a chemically synthesized batch from a sample isolated from a natural source.

The Rationale for Comparison: Beyond the Molecule

While a synthetic route provides a pure, well-characterized compound, natural products are often isolated as part of a complex mixture of related metabolites. These trace impurities, even in highly purified extracts, can serve as a "fingerprint" of the natural origin. Spectroscopic techniques are exceptionally sensitive to these subtle variations. Furthermore, differences in crystalline structure or the presence of specific isotopes at natural abundance levels can occasionally lead to minor, yet detectable, spectroscopic variations.

Hypothetical Origins of Samples

Synthetic this compound: A plausible synthetic route could involve a Friedel-Crafts acylation reaction between a suitably substituted benzoic acid and a substituted phenol, followed by any necessary deprotection or modification steps. The resulting product would be expected to be of high purity (>98%) after standard workup and purification procedures like recrystallization or chromatography.

Natural this compound: For the purpose of this guide, we will hypothesize its isolation from a plant source, for instance, a species of the Hypericum or Garcinia genera, which are known to produce various benzophenone derivatives.[3] The isolation process would typically involve solvent extraction of the plant material, followed by multiple chromatographic steps to isolate the target compound. Despite purification, trace amounts of co-eluting isomers or structurally similar compounds may persist.

Overall Analytical Workflow

The following diagram illustrates the comprehensive workflow for the spectroscopic comparison of synthetic and natural this compound.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation Synthetic_Sample Synthetic Sample (High Purity) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthetic_Sample->NMR FTIR FT-IR Spectroscopy Synthetic_Sample->FTIR UVVis UV-Vis Spectroscopy Synthetic_Sample->UVVis MS Mass Spectrometry (HRMS) Synthetic_Sample->MS Natural_Sample Natural Isolate (Potential Impurities) Natural_Sample->NMR Natural_Sample->FTIR Natural_Sample->UVVis Natural_Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis MS->Data_Analysis Conclusion Origin Determination Data_Analysis->Conclusion

Caption: Workflow for the comparative spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. For a comparative analysis, high-field ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are invaluable.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of each sample (synthetic and natural) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the same solvent and concentration are used for both samples to allow for direct comparison.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire spectra with a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the natural sample where the concentration of the target compound might be less certain.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Use a proton-decoupled pulse sequence. A longer acquisition time may be necessary to obtain a good signal for quaternary carbons.

  • 2D NMR (COSY, HSQC): These experiments help in assigning proton and carbon signals and can be crucial for identifying minor components in the natural sample.

Predicted Data and Comparative Analysis

The spectra of the synthetic sample are expected to be clean, showing only signals corresponding to this compound. The natural sample's spectra, however, might exhibit additional, low-intensity peaks.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~195-200
Aromatic CH6.0 - 7.5~90-135
Aromatic C-O-~155-165
-OCH₃3.7 - 3.9 (two singlets)~55-60
-OH5.0 - 12.0 (broad singlets)-

Points of Comparison:

  • Purity: The ¹H NMR of the synthetic sample should show sharp signals with integral values corresponding to the number of protons. The natural sample might display additional small peaks, indicating the presence of impurities.

  • Structural Isomers: Natural sources may produce regioisomers that can be difficult to separate. NMR is highly effective at distinguishing between isomers, which would present unique sets of chemical shifts and coupling constants.

  • Solvent Effects: The chemical shifts of the hydroxyl protons are highly dependent on concentration and solvent. Comparing the samples under identical conditions is crucial.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. It is particularly sensitive to hydrogen bonding, which can be a key differentiator.

Experimental Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Using the same technique for both samples is essential.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Parameters: Scan the mid-IR range (4000-400 cm⁻¹). Acquire a sufficient number of scans (e.g., 32 or 64) and perform a background scan.

Predicted Data and Comparative Analysis

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Appearance
O-H stretch (hydroxyl)3200 - 3600Broad band due to hydrogen bonding
C-H stretch (aromatic)3000 - 3100Sharp, medium intensity
C-H stretch (methoxy)2850 - 2960Sharp, medium intensity
C=O stretch (carbonyl)1630 - 1680Strong, sharp band. Shifted to lower frequency due to conjugation and H-bonding.
C=C stretch (aromatic)1450 - 1600Multiple sharp bands of varying intensity
C-O stretch (aryl ether)1200 - 1275Strong intensity
"Fingerprint" Region600 - 1400Complex pattern of bands unique to the molecule

Points of Comparison:

  • Hydroxyl Band: The shape and position of the broad O-H stretching band can be very informative. A pure, crystalline synthetic sample might show a sharper O-H band compared to a natural isolate, which may have a broader band due to a more complex mixture of intermolecular hydrogen bonds with trace impurities.[4]

  • Carbonyl Group: The C=O stretching frequency is sensitive to its electronic environment. While expected to be very similar, significant differences could point to the presence of different conformers or intermolecular interactions.

  • Fingerprint Region: The fingerprint region is a complex area of the spectrum that is highly specific to the molecule's overall structure. Even minor impurities in the natural sample can lead to noticeable differences in this region when overlaid with the spectrum of the synthetic compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzophenones.

Experimental Protocol
  • Sample Preparation: Prepare dilute solutions of both samples in a UV-grade solvent (e.g., ethanol or methanol) of the same, precisely known concentration.

  • Data Acquisition:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Parameters: Scan a wavelength range from approximately 200 to 500 nm. Use a solvent-filled cuvette as a blank.

Predicted Data and Comparative Analysis

Benzophenones typically exhibit two main absorption bands.[5][6]

Table 3: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λ_max (nm)Description
π → π~250-290Intense absorption band due to the aromatic system.
n → π~330-380Weaker absorption band from the carbonyl group.

Points of Comparison:

  • λ_max Values: The λ_max values for the main electronic transitions should be identical for both pure samples. However, the presence of impurities in the natural sample could lead to a broadening of the absorption bands or the appearance of shoulders on the main peaks.

  • Molar Absorptivity (ε): If the concentrations are known accurately, the molar absorptivity can be calculated using the Beer-Lambert law. A lower calculated ε for the natural sample might suggest that it is not 100% pure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is a valuable tool for identification and structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula.

Experimental Protocol
  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule.

  • Mass Analysis:

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

    • Mode: Acquire spectra in both positive and negative ion modes to maximize information.

Predicted Data and Comparative Analysis

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z (Exact Mass)Notes
[M+H]⁺291.0863Expected molecular ion in positive ESI mode.
[M-H]⁻289.0717Expected molecular ion in negative ESI mode.
Fragmentation IonsVariableLoss of methyl groups (-15 Da), water (-18 Da), or cleavage at the carbonyl group are all plausible.

Points of Comparison:

  • Molecular Ion: Both samples should show the same accurate mass for the molecular ion, confirming the elemental composition C₁₅H₁₄O₆.

  • Impurity Profiling: LC-MS is particularly powerful for this comparison. A chromatographic separation prior to mass analysis can resolve minor components in the natural sample, which can then be identified by their mass-to-charge ratios and fragmentation patterns. This can provide a detailed "fingerprint" of the natural extract. The synthetic sample should ideally show a single major peak in the chromatogram.

Conclusion

The spectroscopic comparison of synthetic and natural this compound requires a multi-faceted approach. While a pure synthetic sample will provide a clean and unambiguous reference, the spectroscopic profile of its natural counterpart tells a richer story.

  • NMR will confirm the primary structure and reveal the presence of any organic impurities.

  • FT-IR will highlight differences in hydrogen bonding environments and can provide clues about the sample's physical state.

  • UV-Vis serves as a good preliminary check for purity.

  • HRMS , especially when coupled with liquid chromatography, is the most sensitive technique for creating a detailed impurity profile that can definitively fingerprint the natural sample.

Ultimately, no single technique can definitively establish the origin of a sample. However, by systematically applying these spectroscopic methods and critically comparing the resulting data, researchers can build a comprehensive and compelling case for the synthetic or natural origin of this compound, thereby ensuring the integrity and validity of their scientific endeavors.

References

  • Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Benzophenone-6. Retrieved January 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved January 26, 2026, from [Link]

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • Kloprogge, J. T., Frost, R. L., & Ruan, H. (2019). Spectroscopic Studies of Synthetic and Natural Saponites: A Review. Minerals, 9(9), 554. [Link]

  • Al-Obaidi, A. S. M. (2015). A Comparison between Natural and Synthetic Food Flavoring Extracts Using Infrared Spectra and Optical Activity.
  • SpectraBase. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved January 26, 2026, from [Link]

  • MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2,3,4-trihydroxybenzophenone. Retrieved January 26, 2026, from [Link]

  • Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 7(18), 7581-7589. [Link]

  • GIA. (n.d.). Infrared spectroscopy of natural vs. synthetic amethyst: an update. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical disposal is risk mitigation—protecting laboratory personnel, the wider community, and the environment. This guide is designed to be a self-validating system, where the logic behind each procedural step is explained to foster a culture of safety and accountability in your laboratory.

I. Hazard Assessment and Characterization

Before any disposal protocol is initiated, a thorough hazard assessment is paramount. Based on the chemical structure and data from analogous benzophenone compounds, 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone should be treated as a hazardous substance.

Key Hazard Considerations:

  • Aquatic Toxicity: Many benzophenone derivatives are classified as toxic to aquatic life with long-lasting effects.[1] Therefore, this compound must never be disposed of down the drain.[2]

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: In powdered form, it may cause respiratory irritation.[3]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile may not be known. It is prudent to handle it with care to minimize exposure.

In the absence of specific data, the precautionary principle dictates that this compound be managed as hazardous waste. Your institution's Environmental Health and Safety (EHS) department should be consulted to make the final hazardous waste determination, as required by regulations.[4][5]

II. Personal Protective Equipment (PPE) and Handling

Proper handling is the first line of defense against chemical exposure. When preparing this compound for disposal, the following PPE should be worn:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory If handling large quantities of powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.To prevent inhalation of the powder, which may cause respiratory irritation.[3]

All handling of the dry powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[6]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its collection and disposal.

1. Container Selection and Labeling:

  • Choose a Compatible Container: The waste container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[4][7][8] The original container is often the best choice for waste storage.[8]

  • Label the Container Immediately: As soon as the first quantity of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[9] The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

2. Waste Accumulation and Storage:

  • Segregate Incompatible Wastes: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be away from general lab traffic and drains. Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[3][10]

  • Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8][9]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[4][9]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[4] Once these limits are reached, the waste must be removed by EHS within three days.

3. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weigh boats, or paper towels used for cleanup, must also be disposed of as hazardous waste in the same container.

4. Arranging for Pickup:

  • Once your experiment is complete or the waste container is full, contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the laboratory for more than 12 months from the date of first accumulation.[5][11]

Disposal Workflow Diagram

G cluster_0 Pre-Disposal Phase cluster_1 Waste Collection & Storage cluster_2 Final Disposal Hazard_Assessment 1. Hazard Assessment (Treat as Hazardous) PPE_Selection 2. Select & Don PPE (Gloves, Goggles, Lab Coat) Hazard_Assessment->PPE_Selection Proceed with Caution Container_Prep 3. Select & Label Compatible Container PPE_Selection->Container_Prep Handle Chemical Waste_Accumulation 4. Accumulate Waste in SAA (Segregated, Secondary Containment) Container_Prep->Waste_Accumulation Begin Waste Collection Contaminated_Items 5. Dispose of Contaminated Items in Same Container Waste_Accumulation->Contaminated_Items During Use EHS_Pickup 6. Schedule EHS Pickup Contaminated_Items->EHS_Pickup Container Full or Project Complete Final_Disposal 7. Off-site Treatment/ Incineration by Licensed Facility EHS_Pickup->Final_Disposal EHS Responsibility

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.